Product packaging for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate(Cat. No.:CAS No. 2228568-74-7)

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Cat. No.: B1404309
CAS No.: 2228568-74-7
M. Wt: 229.66 g/mol
InChI Key: XMEIBMBDFVFTPK-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO3 B1404309 Methyl 4-(2-aminoethoxy)-2-chlorobenzoate CAS No. 2228568-74-7

Properties

IUPAC Name

methyl 4-(2-aminoethoxy)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIBMBDFVFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a three-step process, commencing with the readily available 2-chloro-4-hydroxybenzoic acid. This guide includes detailed experimental protocols, tabulated quantitative data for all key intermediates and the final product, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Esterification: The synthesis begins with the Fischer esterification of 2-chloro-4-hydroxybenzoic acid to produce the intermediate, Methyl 2-chloro-4-hydroxybenzoate.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of Methyl 2-chloro-4-hydroxybenzoate is then subjected to a Williamson ether synthesis. To prevent side reactions, a protected form of 2-aminoethanol, specifically N-Boc-2-bromoethylamine, is used. This step yields the N-Boc protected intermediate, Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

  • Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Properties of Key Reactants and Intermediates

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
2-Chloro-4-hydroxybenzoic acid2-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃172.57Solid215-218
Methyl 2-chloro-4-hydroxybenzoateMethyl 2-chloro-4-hydroxybenzoateC₈H₇ClO₃186.59White crystalline solid[1]137[1]
N-Boc-2-bromoethylamineN-Boc-2-bromoethylamineC₇H₁₄BrNO₂224.10Solid30-32
Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoateMethyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoateC₁₅H₂₀ClNO₅345.78--

Table 2: Properties of the Final Product

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundthis compoundC₁₀H₁₂ClNO₃245.66-

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-4-hydroxybenzoate

This procedure is based on the well-established Fischer esterification method.

Materials:

  • 2-chloro-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Pour the residue into ice water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-chloro-4-hydroxybenzoate as a solid. The product can be used in the next step without further purification if high purity is achieved.

Step 2: Synthesis of Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

This step utilizes the Williamson ether synthesis.

Materials:

  • Methyl 2-chloro-4-hydroxybenzoate

  • N-Boc-2-bromoethylamine

  • Potassium carbonate (powdered)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Methyl 2-chloro-4-hydroxybenzoate (1.0 eq) in acetone or DMF (10-15 mL per gram), add N-Boc-2-bromoethylamine (1.1-1.2 eq) and powdered potassium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture vigorously and heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

Step 3: Synthesis of this compound

This final step involves the acidic deprotection of the Boc group.

Materials:

  • Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (1.0 eq) in dichloromethane (10-20 mL per gram).

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-Chloro-4-hydroxybenzoic acid B Methyl 2-chloro-4-hydroxybenzoate A->B  MeOH, H₂SO₄ (Esterification) C Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate B->C  N-Boc-2-bromoethylamine, K₂CO₃ (Williamson Ether Synthesis) D This compound C->D  TFA, DCM (Boc Deprotection)

Caption: Overall synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A1 React 2-chloro-4-hydroxybenzoic acid with MeOH and H₂SO₄ A2 Reflux A1->A2 A3 Work-up (Extraction & Wash) A2->A3 A4 Isolate Methyl 2-chloro-4-hydroxybenzoate A3->A4 B1 React intermediate from Step 1 with N-Boc-2-bromoethylamine and K₂CO₃ A4->B1 B2 Reflux B1->B2 B3 Filter and Concentrate B2->B3 B4 Purify by Column Chromatography B3->B4 C1 Treat intermediate from Step 2 with TFA in DCM B4->C1 C2 Stir at Room Temperature C1->C2 C3 Work-up (Neutralization & Wash) C2->C3 C4 Isolate Final Product C3->C4

References

Technical Guide: Preparation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a key intermediate in various research and development applications. The described methodology is based on a two-step process commencing with a Williamson ether synthesis, followed by the deprotection of a primary amine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in laboratory-scale preparation.

Introduction

This compound (CAS No. 2228568-74-7) is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzene ring, a methyl ester, and an aminoethoxy side chain, provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide details a reliable and reproducible method for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The overall workflow is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A Methyl 2-chloro-4-hydroxybenzoate C Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B tert-Butyl (2-hydroxyethyl)carbamate B->C D Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate E This compound D->E Acid (e.g., HCl) Solvent (e.g., Dioxane)

Figure 1: Synthetic workflow for this compound.

The initial step involves a Williamson ether synthesis to couple Methyl 2-chloro-4-hydroxybenzoate with a Boc-protected 2-aminoethanol derivative. The subsequent step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate

This procedure details the Williamson ether synthesis to form the protected intermediate.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )
Methyl 2-chloro-4-hydroxybenzoate104253-44-3186.59
tert-Butyl (2-hydroxyethyl)carbamate26690-80-2161.20
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09

Procedure:

  • To a solution of Methyl 2-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add tert-Butyl (2-hydroxyethyl)carbamate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate.

Step 2: Synthesis of this compound

This procedure describes the deprotection of the Boc-protected intermediate to yield the final product.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )
Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoateN/A345.80
Hydrogen Chloride (HCl) solution in 1,4-Dioxane (4M)7647-01-036.46
Diethyl ether60-29-774.12

Procedure:

  • Dissolve Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate (1.0 eq) in 1,4-dioxane.

  • To this solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (5.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate solution) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

StepProductStarting MaterialYield (%)Purity (%)
1Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoateMethyl 2-chloro-4-hydroxybenzoate80-90>95
2This compoundMethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate90-98>97

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the aminoethoxy chain.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₁₂ClNO₃, M.W. = 230.05).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine (N-H stretching), ester (C=O stretching), and aromatic ring should be present.

Logical Relationships in Synthesis

The choice of protecting group is a critical decision in this synthetic sequence. The diagram below illustrates the rationale.

G A Need to form ether at 4-OH without reacting with the amine of the side chain B Protect the amine on the 2-aminoethanol derivative A->B C Choice of Protecting Group B->C D Boc Group C->D E Phthalimide Group C->E F Stable to Williamson ether synthesis conditions (basic) D->F G Easily removable under conditions that do not affect the ester or other functional groups D->G H Acidic Cleavage (e.g., HCl, TFA) D->H E->F E->G I Hydrazinolysis E->I

Figure 2: Rationale for the choice of amine protecting group.

Both Boc and Phthalimide are suitable protecting groups as they are stable under the basic conditions of the Williamson ether synthesis. The choice between them often depends on the desired deprotection conditions and the overall synthetic strategy for subsequent reactions. The Boc group is favored for its mild acidic removal, while the phthalimide group is removed under nucleophilic conditions with hydrazine.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable chemical intermediate for their specific applications. Adherence to standard laboratory safety practices is essential throughout the execution of these protocols.

An In-depth Technical Guide to Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2228568-74-7

This technical guide provides a comprehensive overview of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a chemical compound of interest to researchers and professionals in the fields of drug development and scientific research. Due to the limited availability of public domain data for this specific molecule, this guide presents a proposed synthesis pathway, physicochemical properties of the target compound and a key precursor, and a detailed, hypothetical experimental protocol.

Physicochemical Properties

Quantitative data for this compound and its likely precursor, Methyl 2-chloro-4-hydroxybenzoate, are summarized in the table below for comparative analysis. The properties for the target compound are largely computed due to a lack of published experimental data.

PropertyThis compoundMethyl 2-chloro-4-hydroxybenzoate
CAS Number 2228568-74-7104253-44-3
Molecular Formula C10H12ClNO3C8H7ClO3
Molecular Weight 229.66 g/mol 186.59 g/mol
Appearance Not availableNot available
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
InChI Key XMEIBMBDFVFTPK-UHFFFAOYSA-NNot available
SMILES ClC1C=C(C=CC=1C(=O)OC)OCCNCOC(=O)C1=CC=C(O)C=C1Cl

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process commencing with the etherification of Methyl 2-chloro-4-hydroxybenzoate. This proposed workflow is outlined below.

G start Methyl 2-chloro-4- hydroxybenzoate step1 Williamson Ether Synthesis start->step1 reagent1 2-(Boc-amino)ethyl bromide + Base (e.g., K2CO3) reagent1->step1 intermediate Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy) -2-chlorobenzoate step1->intermediate step2 Boc Deprotection intermediate->step2 reagent2 Strong Acid (e.g., TFA or HCl) reagent2->step2 product Methyl 4-(2-aminoethoxy) -2-chlorobenzoate step2->product

Proposed synthesis workflow for this compound.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate

  • Reaction Setup: To a solution of Methyl 2-chloro-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K2CO3, 2.0 eq).

  • Addition of Reagent: To this stirring suspension, add 2-(Boc-amino)ethyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Deprotection: Dissolve the purified Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate from the previous step in a suitable solvent such as dichloromethane (DCM).

  • Acidic Treatment: Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as indicated by TLC.

  • Isolation of Product: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the desired product, which may be further purified by recrystallization or chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the mechanism of action for this compound. Researchers are encouraged to perform initial screenings to determine its potential pharmacological profile.

Conclusion

This technical guide provides the essential information currently available for this compound, including its CAS number and physicochemical properties. In the absence of published experimental data, a plausible and detailed synthesis protocol has been proposed to aid researchers in its preparation. Further studies are warranted to elucidate the experimental properties, biological activity, and potential applications of this compound.

Structure Elucidation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. It is intended to serve as a robust framework for researchers encountering this molecule or similar structures in their work. The guide includes predicted spectroscopic data, detailed experimental protocols, and a logical workflow for structural confirmation.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science, likely serving as an intermediate in the synthesis of more complex molecules.[1] Its structure comprises a chlorinated benzoate core, a methyl ester functional group, and an aminoethoxy side chain. Accurate structural confirmation is the cornerstone of any chemical research or development endeavor, ensuring the identity and purity of the compound . This guide outlines the analytical workflow for the unambiguous structure determination of this molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₂ClNO₃
Molecular Weight229.66 g/mol
IUPAC NameThis compound
AppearanceExpected to be a solid at room temperature

Proposed Structure Elucidation Workflow

The structural elucidation of an unknown sample suspected to be this compound would follow a logical progression of analytical techniques. This workflow is designed to first confirm the molecular formula and then piece together the connectivity of the atoms to build the final structure.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation Sample Sample HRMS HRMS Sample->HRMS Determine Molecular Formula IR IR Sample->IR Identify Functional Groups Data_Integration Integrate All Spectroscopic Data HRMS->Data_Integration IR->Data_Integration 1H_NMR 1H_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC 13C_NMR 13C_NMR 13C_NMR->HSQC HMBC HMBC 13C_NMR->HMBC COSY->Data_Integration HSQC->Data_Integration HMBC->Data_Integration Final_Structure Elucidated Structure of This compound Data_Integration->Final_Structure

Figure 1: Logical workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
~7.85d1HAr-H (H-6)
~6.80d1HAr-H (H-3)
~6.70dd1HAr-H (H-5)
~4.15t2HO-CH₂
~3.90s3HO-CH₃ (ester)
~3.10t2HN-CH₂
~1.60br s2HNH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Proposed Assignment
~165.5C=O (ester)
~160.0C-4
~133.0C-6
~132.0C-2
~115.0C-1
~113.5C-5
~100.0C-3
~68.0O-CH₂
~52.5O-CH₃ (ester)
~41.0N-CH₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (primary amine)
3070MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1725StrongC=O stretch (ester)
1610, 1500Strong, MediumC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether and ester)
1100StrongC-N stretch
830StrongC-H out-of-plane bend (substituted benzene)
760StrongC-Cl stretch
Predicted High-Resolution Mass Spectrometry (HRMS) Data
IonPredicted m/z
[M+H]⁺230.0585
[M+Na]⁺252.0405

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and the connectivity between atoms.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Experimental Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 20 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2 s

    • Acquisition Time: 4 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

    • Acquisition Time: 1.5 s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Number of Scans: 2 per increment

    • Increments: 256

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width: 12 ppm (F2), 165 ppm (F1)

    • Number of Scans: 4 per increment

    • Increments: 256

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Spectral Width: 12 ppm (F2), 220 ppm (F1)

    • Number of Scans: 8 per increment

    • Increments: 256

    • Long-range coupling delay optimized for 8 Hz.

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR spectrum and identify spin-spin coupling patterns. Analyze the 2D spectra to establish ¹H-¹H couplings (COSY), direct ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC) to assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Experimental Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the predicted functional groups (amine N-H, aromatic and aliphatic C-H, ester C=O, aromatic C=C, ether and ester C-O, and C-Cl bonds).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

Experimental Parameters:

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Data Acquisition: Centroid mode

Data Interpretation: Determine the accurate mass of the protonated molecule [M+H]⁺. Use the measured mass to calculate the elemental formula and compare it with the expected formula for this compound. The high resolution and accuracy of the measurement should allow for unambiguous formula determination.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. This guide provides a predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and HRMS data, along with detailed experimental protocols. While based on theoretical predictions, this information serves as a valuable resource for any researcher working with this compound, enabling efficient and accurate characterization. The logical workflow presented ensures that all necessary data is collected to support the unequivocal assignment of the molecular structure.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a complex organic molecule that, based on its structure, holds potential as an intermediate in pharmaceutical synthesis.[1] Its core structure consists of a chlorinated benzoic acid methyl ester, functionalized with an aminoethoxy group. The properties and reactivity of this molecule are dictated by the interplay of these functional groups. Due to the scarcity of direct data, this guide will focus on the known properties of Methyl 4-amino-2-chlorobenzoate and 4-Amino-2-chlorobenzoic acid to infer the characteristics of the target compound.

Chemical Properties

The chemical and physical properties of Methyl 4-amino-2-chlorobenzoate and its parent acid, 4-Amino-2-chlorobenzoic acid, are summarized below. These values provide a foundational understanding of the expected properties of this compound.

PropertyMethyl 4-amino-2-chlorobenzoate4-Amino-2-chlorobenzoic acidReference
CAS Number 46004-37-92457-76-3[2][3]
Molecular Formula C₈H₈ClNO₂C₇H₆ClNO₂[2][4]
Molecular Weight 185.61 g/mol 171.58 g/mol [2][4]
IUPAC Name methyl 4-amino-2-chlorobenzoate4-amino-2-chlorobenzoic acid[2][4]
Appearance White to Almost white powder to crystalBeige to light brown powder[5][6]
Melting Point 112-114 °C211 °C (decomposes)[3][7]
Boiling Point (Predicted) 334.2±22.0 °CNot Available[7]
Density (Predicted) 1.311±0.06 g/cm³Not Available[7]
SMILES COC(=O)C1=C(C=C(C=C1)N)ClC1=CC(=C(C=C1N)Cl)C(=O)O[2][4]
InChI InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)[2][4]
Solubility Soluble in ChloroformVery soluble in water[7][8]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve a multi-step process, likely starting from 4-hydroxy-2-chlorobenzoic acid. A generalized protocol is outlined below.

Step 1: Esterification of 4-hydroxy-2-chlorobenzoic acid

This step involves a standard Fischer esterification.

  • Materials: 4-hydroxy-2-chlorobenzoic acid, Methanol (excess), concentrated Sulfuric Acid (catalyst).

  • Procedure:

    • Dissolve 4-hydroxy-2-chlorobenzoic acid in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • The product, Methyl 4-hydroxy-2-chlorobenzoate, will precipitate and can be collected by filtration.

    • Wash the precipitate with water and dry under vacuum.

Step 2: Williamson Ether Synthesis

This step introduces the aminoethoxy side chain.

  • Materials: Methyl 4-hydroxy-2-chlorobenzoate, 2-bromoethylamine hydrobromide (or a similar protected aminoethyl halide), a strong base (e.g., Sodium Hydride), and an appropriate aprotic solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • Dissolve Methyl 4-hydroxy-2-chlorobenzoate in the aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Carefully add the strong base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

    • Add the 2-aminoethyl halide derivative to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction carefully with water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If a protected amino group was used, a deprotection step will be necessary.

    • Purify the final product, this compound, using column chromatography.

Characterization of Novel Compounds

A standard workflow for the characterization of a newly synthesized compound like this compound would involve the following analytical techniques.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of all expected protons and carbons in the correct chemical environments and with the expected splitting patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the ester carbonyl (C=O), the C-O stretches of the ether and ester, and the N-H stretches of the amine.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Visualizations

The following diagrams illustrate the logical relationships and a general experimental workflow.

G cluster_starting Starting Material cluster_intermediate Key Intermediate cluster_target Target Compound A 4-Amino-2-chlorobenzoic acid B Methyl 4-amino-2-chlorobenzoate (Documented Analog) A->B Esterification C This compound (Requested Compound) B->C Further Modification (e.g., Etherification)

Caption: Structural relationship of the target compound and its precursors.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Steps synthesis Chemical Synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC (Purity) purification->hplc documentation Data Interpretation & Documentation nmr->documentation ms->documentation ir->documentation hplc->documentation

Caption: General experimental workflow for synthesis and characterization.

References

Technical Guide: Physicochemical Properties of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Methyl 4-(2-aminoethoxy)-2-chlorobenzoate" did not yield specific data. This guide pertains to the closely related compound, Methyl 4-amino-2-chlorobenzoate (CAS No: 46004-37-9), which is believed to be the intended subject of this inquiry.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-amino-2-chlorobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's key physicochemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

Methyl 4-amino-2-chlorobenzoate is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] At room temperature, it typically presents as a white to off-white crystalline solid.[1]

The following table summarizes the key quantitative physical and chemical properties of Methyl 4-amino-2-chlorobenzoate.

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Melting Point 112-114 °C[3][4]
Boiling Point (Predicted) 334.2 ± 22.0 °C[3]
Density (Predicted) 1.311 ± 0.06 g/cm³[3]
Appearance White to off-white powder or crystal[5]
pKa (Predicted) 1.41 ± 0.10
Purity >98.0% (GC)[5]

Experimental Protocols

This section details generalized experimental methodologies for the determination of key physical properties of solid organic compounds like Methyl 4-amino-2-chlorobenzoate.

Methyl 4-amino-2-chlorobenzoate is typically synthesized via the Fischer esterification of 4-amino-2-chlorobenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[1] This reaction is generally carried out under reflux to drive the equilibrium towards the formation of the ester.[1]

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • 5% Sodium Bicarbonate solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst. The product will precipitate out of the solution.

  • Continue adding the bicarbonate solution until the evolution of gas ceases, indicating that the acid has been fully neutralized.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any remaining salts.

  • Dry the purified Methyl 4-amino-2-chlorobenzoate, for example, by placing it in a desiccator or a low-temperature oven.

The melting point of a crystalline solid can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube setup.[6][7]

Materials:

  • Dry, powdered sample of Methyl 4-amino-2-chlorobenzoate

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

  • Thermometer

Procedure:

  • Introduce a small amount of the finely powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 1-2 mm.[8]

  • Place the capillary tube in the heating block of the melting point apparatus.[6]

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, reduce the heating rate to about 2 °C per minute to allow for accurate temperature reading.[6]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.[6]

The boiling point can be determined using a micro-boiling point or distillation method.[9] The capillary method using a Thiele tube is a common micro-scale technique.[10][11]

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or other heating apparatus (e.g., aluminum block)[12]

  • Heating oil (if using a Thiele tube)

Procedure:

  • Place a small amount of the liquid sample into a fusion tube.

  • Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.[12]

  • Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or an aluminum heating block.[12]

  • Heat the apparatus slowly and evenly.[10]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.[11]

The solubility of an organic compound is tested in a range of solvents to determine its polarity and the presence of acidic or basic functional groups.[13][14]

Materials:

  • Sample of Methyl 4-amino-2-chlorobenzoate

  • Small test tubes

  • A range of solvents:

    • Water

    • Diethyl ether

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Place approximately 0.1 g of the solid sample into a small test tube.[13]

  • Add 3 mL of the solvent in portions, shaking vigorously after each addition.[13]

  • Observe whether the compound dissolves completely.

  • A systematic approach is typically followed:

    • Start with water to determine polarity.

    • If insoluble in water, test solubility in 5% HCl to check for basic groups (like the amino group).

    • If insoluble in water, also test solubility in 5% NaOH and 5% NaHCO₃ to check for acidic groups.

    • For compounds insoluble in the aqueous solutions, solubility in a nonpolar solvent like diethyl ether can be tested.

    • Solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, esters, and ketones.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to Methyl 4-amino-2-chlorobenzoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_conditions Conditions cluster_product Product Reactant1 4-amino-2-chlorobenzoic acid Esterification Fischer Esterification Reactant1->Esterification Reactant2 Methanol Reactant2->Esterification Product Methyl 4-amino-2-chlorobenzoate Esterification->Product Catalyst H₂SO₄ (catalyst) Catalyst->Esterification Heat Reflux Heat->Esterification

Caption: Synthesis workflow for Methyl 4-amino-2-chlorobenzoate.

Property_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesize Compound Purification Purify by Recrystallization/Filtration Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Testing Purification->Solubility Data Compare with Literature Values MeltingPoint->Data BoilingPoint->Data Solubility->Data

Caption: Experimental workflow for property determination.

References

An In-Depth Technical Guide on the Potential Biological Activity of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals no specific data on the biological activity, experimental protocols, or signaling pathway interactions for the compound Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

This guide will therefore address the topic in two parts. Firstly, it will discuss the known applications of the structurally related compound, Methyl 4-amino-2-chlorobenzoate . Secondly, it will present a hypothetical, yet standard, technical framework that researchers and drug development professionals can follow to assess the biological activity of a novel chemical entity such as this compound.

Part 1: The Closely Related Compound - Methyl 4-amino-2-chlorobenzoate

Methyl 4-amino-2-chlorobenzoate (CAS RN: 46004-37-9) is a known chemical intermediate primarily utilized in organic synthesis.[1][2] Its chemical structure features a methyl ester, an amino group, and a chlorine atom attached to a benzene ring. This arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules.[1][3]

One of the documented applications of Methyl 4-amino-2-chlorobenzoate is its use as a reagent in the synthesis of selective Liver X Receptor (LXR) agonists.[4] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Agonists of LXR are of interest for their potential therapeutic applications in cardiovascular diseases and metabolic disorders.

While this highlights the utility of the core structure in generating biologically active molecules, it is important to note that the biological activity of the final, more complex product cannot be directly extrapolated to the starting reagent, Methyl 4-amino-2-chlorobenzoate.

Part 2: A Hypothetical Framework for Assessing Biological Activity

This section outlines a standard, multi-stage workflow for the characterization of the biological activity of a novel compound, using this compound as a hypothetical candidate.

Stage 1: In Silico and Physicochemical Characterization

The initial phase involves computational modeling and basic chemical analysis to predict potential biological activities and assess drug-likeness.

  • Physicochemical Properties: Determination of solubility, LogP, pKa, and stability.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

  • Target Prediction: Computational screening against databases of known protein structures to identify potential biological targets. This can be achieved through molecular docking simulations.

The logical flow of this initial assessment is visualized below.

cluster_0 In Silico & Physicochemical Analysis Compound Novel Compound (e.g., this compound) PhysChem Physicochemical Characterization (Solubility, LogP, Stability) Compound->PhysChem ADMET In Silico ADMET Prediction Compound->ADMET Target Target Prediction (Molecular Docking) Compound->Target Proceed Proceed to In Vitro Screening? PhysChem->Proceed ADMET->Proceed Target->Proceed

Caption: Initial computational and chemical screening workflow.

Stage 2: In Vitro Biological Screening

Based on the in silico predictions, a panel of in vitro assays is selected to screen for biological activity. For instance, if docking studies suggest potential interaction with kinases, a kinase inhibition assay panel would be appropriate. A common initial step is to assess general cytotoxicity.

Table 1: Hypothetical Quantitative Data for Cytotoxicity Screening

Cell LineCompound Concentration (µM)Cell Viability (%)IC50 (µM)
A549 (Lung Carcinoma)198.2 ± 3.1> 100
1095.6 ± 4.5
10089.1 ± 5.2
HepG2 (Hepatocellular Carcinoma)199.1 ± 2.575.4
1080.3 ± 6.1
10045.2 ± 3.8
MCF-7 (Breast Cancer)197.5 ± 4.0> 100
1096.2 ± 3.3
10091.8 ± 2.9

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Stage 3: Mechanism of Action (MoA) and Signaling Pathway Analysis

If significant activity is observed in the initial screens (e.g., cytotoxicity in HepG2 cells), further experiments are designed to elucidate the mechanism of action. Based on the structural similarity to precursors of LXR agonists and other reported activities of similar scaffolds (e.g., EGFR inhibition by 4-amino-3-chloro benzoate esters), one might investigate pathways related to cell metabolism, apoptosis, or receptor tyrosine kinases.[5]

For example, if apoptosis is suspected, one could perform Western blot analysis for key apoptotic proteins like Caspase-3, Caspase-8, and Bax/Bcl-2.

cluster_pathway Hypothetical Apoptotic Pathway Induction Compound Test Compound Receptor Death Receptor (e.g., Fas/TNFR) Compound->Receptor Induces clustering or sensitization Casp8 Caspase-8 Activation Receptor->Casp8 Casp3 Caspase-3 (Executioner Caspase) Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical extrinsic apoptosis signaling pathway.

Stage 4: In Vivo Analysis

Promising in vitro results would warrant progression to in vivo studies to assess efficacy and safety in a living organism.

  • Pharmacokinetic (PK) Studies: Determine the compound's half-life, bioavailability, and distribution in an animal model (e.g., mice or rats).

  • Efficacy Studies: In a disease-relevant model (e.g., a tumor xenograft model if anticancer activity was observed), assess the compound's ability to produce the desired therapeutic effect.

  • Toxicology Studies: Evaluate the potential for adverse effects through acute and chronic dosing studies, monitoring for changes in animal weight, behavior, hematology, and organ histology.

The overall workflow from initial screening to potential clinical development is a rigorous, multi-step process.

Start Novel Chemical Entity InSilico In Silico & Physicochemical Screening Start->InSilico InVitro In Vitro Biological Assays (Target Validation, Dose-Response) InSilico->InVitro MoA Mechanism of Action Studies (e.g., Signaling Pathway Analysis) InVitro->MoA LeadOpt Lead Optimization InVitro->LeadOpt Iterative feedback InVivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicology) MoA->InVivo InVivo->LeadOpt Promising results Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Overall workflow for novel drug discovery.

Conclusion

While there is currently no available information on the biological activity of this compound, its structural relative, Methyl 4-amino-2-chlorobenzoate, serves as a valuable synthetic intermediate. The framework presented here offers a standard and robust methodology for researchers to systematically investigate the potential therapeutic properties of such novel chemical entities, moving from computational prediction through to detailed in vivo analysis. Any investigation into the biological effects of this compound would need to begin with the foundational steps of in vitro screening to ascertain any cytotoxic or other biological activities.

References

Technical Whitepaper: The Discovery and Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive review of available scientific literature and chemical databases reveals no specific records detailing the discovery, synthesis, or biological evaluation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. This suggests that the compound is likely a novel chemical entity, potentially synthesized in private research and not yet disclosed in the public domain, or that it may be referred to by a different nomenclature. However, substantial information exists for the structurally related precursor, Methyl 4-amino-2-chlorobenzoate , which serves as a critical starting material for a variety of chemical syntheses. This guide will provide an in-depth analysis of the properties and synthesis of Methyl 4-amino-2-chlorobenzoate as a foundational reference.

Physicochemical Properties of Methyl 4-amino-2-chlorobenzoate

A summary of the key physicochemical properties of Methyl 4-amino-2-chlorobenzoate is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [1][2][3]
CAS Number 46004-37-9[1][2]
Appearance White to off-white crystalline solid[1][4]
Melting Point 112-114 °C[5]
Purity >98.0% (GC)[1]
IUPAC Name methyl 4-amino-2-chlorobenzoate[2]
Solubility Soluble in chloroform[5]

Synthesis of Methyl 4-amino-2-chlorobenzoate

The primary and most direct synthesis of Methyl 4-amino-2-chlorobenzoate involves the esterification of 4-Amino-2-chlorobenzoic acid with methanol.[6] This reaction is a fundamental process in organic chemistry and is crucial for the production of this key intermediate.

Experimental Protocol: Esterification of 4-Amino-2-chlorobenzoic acid

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-amino-2-chlorobenzoate.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (as catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware (reflux apparatus, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2-chlorobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-amino-2-chlorobenzoate.

Logical Synthesis Pathway

The synthesis of Methyl 4-amino-2-chlorobenzoate is a straightforward esterification reaction. The logical workflow for this process is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-Amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic acid Esterification Esterification (H₂SO₄ catalyst, Reflux) 4-Amino-2-chlorobenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Methyl_4_amino_2_chlorobenzoate Methyl 4-amino-2-chlorobenzoate Esterification->Methyl_4_amino_2_chlorobenzoate

Caption: Synthesis of Methyl 4-amino-2-chlorobenzoate.

Potential Applications and Future Directions

Methyl 4-amino-2-chlorobenzoate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[4] Its reactive amino and ester functionalities, combined with the chloro-substituted aromatic ring, make it a valuable building block in medicinal chemistry and materials science. For instance, it is a known reagent in the synthesis of selective Liver X receptor (LXR) agonists, which have potential therapeutic applications in managing cholesterol levels.[5][7]

The synthesis of the target molecule, This compound , would likely proceed from Methyl 4-hydroxy-2-chlorobenzoate, which can be derived from 4-amino-2-chlorobenzoic acid. A plausible synthetic route is outlined below.

Proposed_Synthesis 4-Amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic acid Diazotization Diazotization (NaNO₂, HCl) 4-Amino-2-chlorobenzoic_acid->Diazotization Hydrolysis Hydrolysis (H₂O, Heat) Diazotization->Hydrolysis 4-Hydroxy-2-chlorobenzoic_acid 4-Hydroxy-2-chlorobenzoic acid Hydrolysis->4-Hydroxy-2-chlorobenzoic_acid Esterification Esterification (Methanol, H⁺) 4-Hydroxy-2-chlorobenzoic_acid->Esterification Methyl_4_hydroxy_2_chlorobenzoate Methyl 4-hydroxy-2-chlorobenzoate Esterification->Methyl_4_hydroxy_2_chlorobenzoate Williamson_Ether_Synthesis Williamson Ether Synthesis (2-(Boc-amino)ethyl bromide, Base) Methyl_4_hydroxy_2_chlorobenzoate->Williamson_Ether_Synthesis Intermediate_Ester Methyl 4-(2-(Boc-amino)ethoxy) -2-chlorobenzoate Williamson_Ether_Synthesis->Intermediate_Ester Deprotection Deprotection (TFA or HCl) Intermediate_Ester->Deprotection Final_Product Methyl 4-(2-aminoethoxy) -2-chlorobenzoate Deprotection->Final_Product

Caption: Proposed synthesis of this compound.

Further research into the synthesis and characterization of this compound is warranted to explore its potential biological activities and applications in drug discovery and development.

References

In-depth Technical Guide: Analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the requested compound: Extensive searches for "Methyl 4-(2-aminoethoxy)-2-chlorobenzoate" did not yield any specific results for a compound with this exact name and structure in publicly available chemical databases and scientific literature. The search results consistently returned information on structurally related but distinct molecules. This suggests that the requested compound may be novel, not widely studied, or that there may be a typographical error in the chemical name.

This guide will therefore address the IUPAC nomenclature of the component parts of the requested name and present data on closely related, documented compounds to provide a framework for understanding its potential properties and synthesis. The related compounds discussed are:

  • Methyl 4-amino-2-chlorobenzoate

  • Methyl 2-chlorobenzoate

  • Methyl 4-chlorobenzoate

The systematic IUPAC name for the requested compound, should it exist as described, would be This compound .

Properties of Structurally Related Compounds

To provide context for the potential characteristics of this compound, the following table summarizes the known physical and chemical properties of related compounds.

PropertyMethyl 4-amino-2-chlorobenzoateMethyl 2-chlorobenzoateMethyl 4-chlorobenzoate
CAS Number 46004-37-9[1][2][3][4][5][6]610-96-8[7]1126-46-1[8]
Molecular Formula C8H8ClNO2[1][4]C8H7ClO2[7]C8H7ClO2[8]
Molecular Weight 185.61 g/mol [1][4]170.59 g/mol 170.59 g/mol [8]
Melting Point 112-114 °C[5]42-44 °CNot Available
Boiling Point 334.2 ± 22.0 °C (Predicted)[5]Not AvailableNot Available
Density 1.311 ± 0.06 g/cm3 (Predicted)[5]Not AvailableNot Available
Appearance White to off-white crystalline solid[3][9]Not AvailableSolid
Solubility Soluble in Chloroform[5]Soluble in various organic solvents[3]Not Available

Synthesis of Related Compounds

The synthesis of these related esters typically involves the esterification of the corresponding carboxylic acid with methanol, often under acidic conditions.

General Experimental Protocol: Esterification of a Benzoic Acid Derivative

This protocol describes a general method for the synthesis of methyl benzoate esters, which can be adapted for compounds like Methyl 4-amino-2-chlorobenzoate.

Materials:

  • Substituted benzoic acid (e.g., 4-Amino-2-chlorobenzoic acid)

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (as catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Dissolve the substituted benzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

A known synthetic route to produce Methyl 4-amino-2-chlorobenzoate involves the esterification of 4-Amino-2-chlorobenzoic acid with methanol.[10]

Potential Biological Activity and Applications

While no biological activity is reported for the requested compound, its structural analogs have applications in chemical synthesis.

  • Methyl 4-amino-2-chlorobenzoate is utilized as a reagent in the synthesis of selective Liver X receptor (LXR) agonists.[2][5] These agonists have been shown to increase HDL levels and promote reverse cholesterol transport in mice.[2][5] It also serves as a pharmaceutical intermediate.[3]

  • Methyl 2-amino-4-chlorobenzoate is employed as an intermediate in the production of anti-inflammatory and antimicrobial agents, as well as in the preparation of dyes and agrochemicals.[9]

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation Start Starting Materials (e.g., Methyl 4-hydroxy-2-chlorobenzoate, 2-aminoethanol derivative) Reaction Chemical Reaction (e.g., Williamson Ether Synthesis) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Screening Initial Biological Screening EA->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Workflow for Synthesis and Analysis

This diagram outlines the logical progression from starting materials to a purified and characterized compound, followed by an assessment of its biological activity. Each step involves specific experimental procedures and analytical techniques to ensure the identity, purity, and efficacy of the target molecule.

References

Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, synthesis, and potential applications of Methyl 4-amino-2-chlorobenzoate.

Chemical and Physical Data

Methyl 4-amino-2-chlorobenzoate is a chemical compound utilized as a pharmaceutical intermediate. It is recognized for its role in the synthesis of selective Liver X Receptor (LXR) agonists, which are instrumental in increasing HDL levels and promoting reverse cholesterol transport in animal studies.[1] The compound's versatility and stability make it a valuable reagent in custom organic synthesis projects for developing novel drug candidates.[2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C8H8ClNO2[3][4]
Molecular Weight 185.61 g/mol [3]
CAS Number 46004-37-9[3]
Melting Point 112-114 °C
Boiling Point 334.2 ± 22.0 °C (Predicted)
Density 1.311 ± 0.06 g/cm³ (Predicted)
Appearance White crystalline solid[2]
Solubility Soluble in various organic solvents[2]

Experimental Protocols: Synthesis

The synthesis of Methyl 4-amino-2-chlorobenzoate can be achieved through the esterification of 4-Amino-2-chlorobenzoic acid with methanol. Several synthetic routes have been documented.[5] Below is a general experimental protocol based on this transformation.

Objective: To synthesize Methyl 4-amino-2-chlorobenzoate via the esterification of 4-Amino-2-chlorobenzoic acid.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (as catalyst)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Standard laboratory glassware for reaction, workup, and purification

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-2-chlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Methyl 4-amino-2-chlorobenzoate can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 4-amino-2-chlorobenzoate.

Synthesis_Workflow Reactants 4-Amino-2-chlorobenzoic Acid + Methanol Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Neutralization (NaHCO₃) + Extraction Reaction->Workup Purification Drying & Concentration Workup->Purification Product Pure Methyl 4-amino- 2-chlorobenzoate Purification->Product

Caption: Synthesis workflow for Methyl 4-amino-2-chlorobenzoate.

References

background research on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Report on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

The primary source mentioning this compound is a patent outlining its use in the creation of other chemical entities. However, this documentation does not provide the in-depth technical data required for a comprehensive whitepaper, such as detailed characterization, a wide range of physical and chemical properties, or elucidated biological mechanisms of action.

Due to the scarcity of specific data, the creation of detailed tables summarizing quantitative data, comprehensive experimental protocols, and diagrams of signaling pathways or experimental workflows is not feasible at this time. Further research and publication in peer-reviewed journals would be necessary to generate the body of knowledge required to fulfill the detailed requests of an in-depth technical guide on this compound.

An In-depth Technical Guide on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing detailed experimental data and biological applications for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (CAS No. 2228568-74-7) is limited. This guide summarizes the available physicochemical data and proposes a potential synthetic route based on established chemical principles and analogous reactions found in the literature.

Core Compound Properties

PropertyValueSource
CAS Number 2228568-74-7[1]
Molecular Formula C₁₀H₁₂ClNO₃[1]
Molecular Weight 230.66 g/mol Computed
IUPAC Name This compound[1]
SMILES ClC1C=C(C=CC=1C(=O)OC)OCCN[1]
InChI Key XMEIBMBDFVFTPK-UHFFFAOYSA-N[1]

Proposed Synthesis Workflow

Due to the lack of published synthesis protocols for this compound, a two-step synthetic pathway is proposed. This pathway is based on well-established organic chemistry reactions: Fischer-Speier esterification followed by Williamson ether synthesis.

Synthesis_of_Methyl_4-(2-aminoethoxy)-2-chlorobenzoate cluster_step1 Step 1: Fischer-Speier Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection A 4-Hydroxy-2-chlorobenzoic acid D Methyl 4-hydroxy-2-chlorobenzoate A->D Reflux B Methanol B->D C Sulfuric Acid (catalyst) C->D E Methyl 4-hydroxy-2-chlorobenzoate H Intermediate: Methyl 4-(2-(Boc-amino)ethoxy)-2-chlorobenzoate E->H Heat F 2-(Boc-amino)ethyl bromide F->H G Base (e.g., K₂CO₃) G->H I Intermediate: Methyl 4-(2-(Boc-amino)ethoxy)-2-chlorobenzoate K This compound I->K Stir at room temp. J Trifluoroacetic acid (TFA) J->K

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are hypothetical, detailed protocols for the synthesis of this compound, based on standard laboratory procedures for analogous reactions.

Step 1: Synthesis of Methyl 4-hydroxy-2-chlorobenzoate (Esterification)

This procedure is adapted from the synthesis of similar hydroxybenzoate esters.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-chlorobenzoic acid in an excess of methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Synthesis of this compound (Ether Synthesis and Deprotection)

This protocol is based on the principles of the Williamson ether synthesis, incorporating a Boc-protection strategy for the amine.[4][5][6][7]

  • Alkoxide Formation: To a solution of Methyl 4-hydroxy-2-chlorobenzoate in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate.

  • Nucleophilic Substitution: Add a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, to the reaction mixture. Heat the mixture to facilitate the SN2 reaction, monitoring by TLC.

  • Workup: Once the starting material is consumed, cool the reaction, filter off the base, and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent and wash with water.

  • Deprotection: Dissolve the crude protected intermediate in a solvent like dichloromethane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Final Purification: After deprotection is complete (monitored by TLC), neutralize the acid and purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical Data of Precursors and Related Compounds

For a comprehensive understanding, the properties of the key precursor, 4-hydroxy-2-chlorobenzoic acid, and a structurally related compound, Methyl 4-chlorobenzoate, are provided below.

Table 1: Physicochemical Properties of 4-Hydroxy-2-chlorobenzoic acid

PropertyValueSource
CAS Number 5326-54-5[8]
Molecular Formula C₇H₅ClO₃[8]
Molecular Weight 172.56 g/mol [8]
Melting Point 217-219 °C[8]
XLogP3 1.8[8]

Table 2: Physicochemical Properties of Methyl 4-chlorobenzoate

PropertyValueSource
CAS Number 1126-46-1
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Melting Point 42-44 °C
Boiling Point 237 °C
Flash Point 107 °C

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in peer-reviewed scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research in this area is required to elucidate its potential pharmacological role.

Conclusion

This compound is a chemical compound for which detailed experimental and biological data are scarce. The proposed synthetic route, utilizing Fischer-Speier esterification and Williamson ether synthesis, provides a logical and feasible approach for its preparation in a laboratory setting. Further research is necessary to characterize this compound fully and to investigate its potential applications in drug development and other scientific fields. The data on related compounds can serve as a useful reference for researchers embarking on the synthesis and characterization of this molecule.

References

theoretical yield of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Theoretical Yield of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a molecule of interest in pharmaceutical and chemical research. The guide details the experimental protocols, data presentation in tabular format, and a theoretical yield calculation. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure combines a chlorinated benzoic acid methyl ester with an aminoethoxy side chain, offering multiple points for further chemical modification. This guide outlines a common and reliable synthetic approach: a two-step process involving a Williamson ether synthesis followed by the deprotection of a protected amine.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of an ether linkage via a Williamson ether synthesis between Methyl 4-hydroxy-2-chlorobenzoate and a protected 2-aminoethyl halide. The second step is the removal of the protecting group to yield the final product. The Williamson ether synthesis is a well-established SN2 reaction where an alkoxide ion displaces a halide ion from an alkyl halide.[1][2][3]

The overall reaction scheme is as follows:

Step 1: Williamson Ether Synthesis Methyl 4-hydroxy-2-chlorobenzoate is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of N-(2-bromoethyl)acetamide to form the protected intermediate, Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate.

Step 2: Deprotection (Hydrolysis) The acetyl protecting group on the nitrogen atom is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Data Presentation

The quantitative data for the reactants and the final product are summarized in the table below for easy reference and for the calculation of the theoretical yield.

CompoundMolecular FormulaMolar Mass ( g/mol )
Methyl 4-hydroxy-2-chlorobenzoateC₈H₇ClO₃186.59
N-(2-bromoethyl)acetamideC₄H₈BrNO166.02
This compoundC₁₀H₁₂ClNO₃229.66

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate
  • Reactant Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-hydroxy-2-chlorobenzoate (10.0 g, 53.6 mmol) in 100 mL of anhydrous acetone.

  • Addition of Base : Add anhydrous potassium carbonate (11.1 g, 80.4 mmol) to the solution. The mixture will be a suspension.

  • Addition of Alkyl Halide : Add N-(2-bromoethyl)acetamide (9.8 g, 59.0 mmol) to the stirred suspension.

  • Reaction : Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate.

Step 2: Synthesis of this compound (Deprotection)
  • Acidic Hydrolysis : In a 250 mL round-bottom flask, suspend the purified Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate (from the previous step) in 100 mL of 6 M hydrochloric acid.

  • Reaction : Heat the mixture to reflux for 4-6 hours.

  • Neutralization : Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Balanced Overall Reaction:

C₈H₇ClO₃ + C₄H₈BrNO + H₂O → C₁₀H₁₂ClNO₃ + CH₃COOH + HBr

For simplicity in identifying the limiting reactant for the final product, we consider the two-step synthesis where the yield of the final product is dependent on the initial reactants.

  • Moles of Reactants:

    • Moles of Methyl 4-hydroxy-2-chlorobenzoate = 10.0 g / 186.59 g/mol = 0.0536 mol

    • Moles of N-(2-bromoethyl)acetamide = 9.8 g / 166.02 g/mol = 0.0590 mol

  • Limiting Reactant: The stoichiometry between Methyl 4-hydroxy-2-chlorobenzoate and N-(2-bromoethyl)acetamide in the first step is 1:1. Comparing the moles of the reactants, Methyl 4-hydroxy-2-chlorobenzoate is the limiting reactant (0.0536 mol < 0.0590 mol).

  • Theoretical Yield of Final Product: The overall stoichiometry between the limiting reactant (Methyl 4-hydroxy-2-chlorobenzoate) and the final product (this compound) is 1:1.

    • Maximum moles of product = 0.0536 mol

    • Theoretical Yield (in grams) = Moles of product × Molar mass of product

    • Theoretical Yield = 0.0536 mol × 229.66 g/mol = 12.31 g

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection Methyl 4-hydroxy-2-chlorobenzoate Methyl 4-hydroxy-2-chlorobenzoate Intermediate Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate Methyl 4-hydroxy-2-chlorobenzoate->Intermediate N-(2-bromoethyl)acetamide N-(2-bromoethyl)acetamide N-(2-bromoethyl)acetamide->Intermediate Base (K2CO3) Base (K2CO3) Base (K2CO3)->Intermediate Final_Product This compound Intermediate->Final_Product Intermediate->Final_Product Acid (HCl) Acid (HCl) Acid (HCl)->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_deprotection Deprotection A Dissolve Reactants B Add Base & Alkyl Halide A->B C Reflux B->C D Work-up & Isolation C->D E Purification D->E F Acidic Hydrolysis E->F G Neutralization F->G H Extraction G->H I Drying & Concentration H->I

Caption: Experimental workflow for the synthesis.

References

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate: A Proposed Technical Guide for a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is not currently available in public literature. This guide presents a hypothetical profile, including proposed synthesis, potential properties, and speculative research applications based on the analysis of structurally related compounds.

Introduction

This compound is a novel organic compound that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted chlorobenzoate core with an aminoethoxy side chain, presents multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and potential avenues for research.

Chemical Profile and Predicted Properties

A summary of the key chemical identifiers and predicted properties for this compound and its immediate precursor, Methyl 4-amino-2-chlorobenzoate, are presented below.

PropertyMethyl 4-amino-2-chlorobenzoate ValueThis compound (Predicted) Value
Molecular Formula C8H8ClNO2[1]C10H12ClNO3
Molecular Weight 185.61 g/mol [1]229.66 g/mol
IUPAC Name methyl 4-amino-2-chlorobenzoate[1]This compound
CAS Number 46004-37-9[2]Not available
Appearance White to off-white crystalline solid[3][4]Predicted to be a solid at room temperature
Melting Point 112-114 °C[4]Predicted to be in a similar or slightly higher range
Boiling Point 334.2 ± 22.0 °C (Predicted)Predicted to be higher due to increased molecular weight
Solubility Soluble in chloroform[4]; slightly soluble in water.[5]Predicted to have some solubility in polar organic solvents

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available Methyl 4-amino-2-chlorobenzoate. This involves an initial diazotization of the amino group to form a hydroxyl group, followed by a Williamson ether synthesis.

Synthetic Pathway A Methyl 4-amino-2-chlorobenzoate B Methyl 2-chloro-4-hydroxybenzoate A->B Diazotization & Hydrolysis reagent1 1. NaNO2, H2SO4, H2O 2. Heat C This compound B->C Williamson Ether Synthesis & Deprotection reagent2 1. 2-(Boc-amino)ethyl bromide, K2CO3, Acetone 2. TFA or HCl Research Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_derivatization Chemical Derivatization A Synthesize this compound B Purify and Characterize (NMR, MS, etc.) A->B C Initial in vitro Screening (e.g., cytotoxicity assays) B->C E Modify Amino Group B->E F Modify Ester Group B->F D Target-based Screening (e.g., enzyme inhibition) C->D G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

References

Methodological & Application

Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A ugust 20, 2025

For Research Use Only

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a substituted p-aminobenzoic acid (PABA) derivative. While direct studies on the medicinal chemistry applications of this specific molecule are not extensively available in the public domain, its structural similarity to other well-documented chemical building blocks allows for informed postulation of its potential uses in drug discovery and development. The presence of a primary amine, a chloro substituent, an ester, and an ether linkage provides multiple reactive sites for chemical modification, making it a potentially versatile scaffold.

This document provides an overview of the inferred applications of this compound based on the activities of its close structural analogs, particularly Methyl 4-amino-2-chlorobenzoate. The protocols and data presented are based on established methodologies for similar compounds and are intended to serve as a guide for researchers.

Structural Analogs and Their Established Roles

The primary analog, Methyl 4-amino-2-chlorobenzoate , is recognized as a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] Its utility stems from the reactive amino group and the substituted benzene ring, which can be readily modified to explore structure-activity relationships (SAR).[1] Derivatives of p-aminobenzoic acid are known to exhibit a wide array of biological activities, serving as key components in drugs targeting various conditions.[3]

Potential Therapeutic Applications

Based on the known biological targets of structurally related compounds, this compound could serve as a key building block for the synthesis of inhibitors for several important enzyme classes. The ethoxyamine side chain could be exploited to alter physicochemical properties such as solubility and cell permeability, or to introduce a flexible linker for probing protein binding pockets.

Table 1: Potential Biological Targets and Rationale

Target Protein FamilySpecific Target Example(s)Rationale for Potential Activity
KinasesEpidermal Growth Factor Receptor (EGFR)Derivatives of 4-amino-3-chloro benzoate esters have been synthesized and evaluated as EGFR inhibitors for their anti-proliferative properties.[4]
Nuclear ReceptorsLiver X Receptors (LXR)Methyl 4-amino-2-chlorobenzoate is used as a reagent in the synthesis of selective LXR agonists, which are involved in cholesterol metabolism and have potential in treating cardiovascular diseases.[5]
Glutathione Metabolism EnzymesGlutathione Reductase (GR), Glutathione S-Transferase (GST)In silico studies have shown that Methyl 4-amino-2-chlorobenzoate has favorable binding energies for GR and GST, suggesting a potential role in modulating oxidative stress pathways.[6]

Experimental Protocols

The following are representative protocols for the synthesis and potential biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of an Amide Derivative

This protocol describes a general method for the acylation of the primary amine of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to screen for the inhibitory activity of synthesized derivatives against EGFR kinase.

Materials:

  • Synthesized test compounds

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the poly(Glu, Tyr) substrate.

  • Initiate the kinase reaction by adding a solution of recombinant EGFR kinase and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the potential role of this compound as a versatile building block and its hypothetical integration into a drug discovery workflow targeting EGFR.

G cluster_0 This compound Scaffold cluster_1 Reactive Sites for Derivatization cluster_2 Potential Lead Compounds Scaffold This compound Amino Primary Amine (Amide, Sulfonamide formation) Scaffold->Amino Ester Ester (Hydrolysis to Carboxylic Acid, Amidation) Scaffold->Ester Aromatic Aromatic Ring (Electrophilic Substitution) Scaffold->Aromatic Lead1 Kinase Inhibitors Amino->Lead1 Lead2 Nuclear Receptor Modulators Ester->Lead2 Lead3 Enzyme Inhibitors Aromatic->Lead3

Caption: Versatility of this compound as a chemical scaffold.

G cluster_0 Drug Discovery Workflow A Start with Methyl 4-(2-aminoethoxy)-2-chlorobenzoate B Synthesize Library of Amide Derivatives A->B C In Vitro Screening (e.g., EGFR Kinase Assay) B->C D Identify Hit Compounds C->D E Lead Optimization (SAR) D->E F In Vivo Studies E->F

Caption: A potential drug discovery workflow utilizing the scaffold.

G cluster_0 Hypothetical EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Inhibitor Derivative of Methyl 4-(2-aminoethoxy) -2-chlorobenzoate Inhibitor->EGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application Notes and Protocols: Methyl 4-(2-aminoethoxy)-2-chlorobenzoate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a trifunctional synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of a primary amine, an aryl chloride, and a methyl ester offers multiple points for chemical modification, enabling the construction of diverse and complex molecular architectures. This document provides an overview of its potential applications and generalized protocols for its use in key synthetic transformations.

The primary amine on the ethoxy side chain serves as a versatile handle for amide bond formation, allowing for the introduction of various substituents and the extension of the molecular scaffold. The chloro-substituent on the aromatic ring is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can participate in other ester-based transformations. The strategic positioning of these functional groups also allows for potential intramolecular cyclization reactions to generate novel heterocyclic systems.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2228568-74-7
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other common organic solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its structural features suggest its utility in the development of kinase inhibitors, among other therapeutic agents.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 2-chloro-4-alkoxy-benzoyl scaffold of this building block can serve as a foundational element for designing such inhibitors. The primary amine allows for the introduction of side chains that can interact with the solvent-exposed region of the kinase, while modifications at the chloro position can be used to target the hinge region or other key residues.

Amide Bond Formation

The primary amine of the aminoethoxy group readily undergoes acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This reaction is fundamental for linking the building block to other molecular fragments, including those that impart specific biological activities or modulate physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is a key functional group for diversification through cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, providing access to a wide range of substituted anilines.

Synthesis of Heterocyclic Compounds

The strategic placement of the functional groups in derivatives of this compound can be exploited to construct novel heterocyclic scaffolds through intramolecular cyclization reactions. For instance, after amide formation at the primary amine, subsequent intramolecular reactions with the aryl chloride or the ester group could lead to the formation of lactams or other ring systems.

Experimental Protocols

The following are generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol for Amide Coupling

This protocol describes a standard procedure for the acylation of the primary amine.

Table 2: Representative Reagents and Conditions for Amide Coupling

ParameterCondition
Carboxylic Acid 1.0 - 1.2 equivalents
Coupling Reagent HATU, HBTU, or EDC/HOBt (1.1 - 1.5 equivalents)
Base DIPEA or Triethylamine (2.0 - 3.0 equivalents)
Solvent DMF, DCM, or THF
Temperature 0 °C to room temperature
Reaction Time 2 - 24 hours

Methodology:

  • Dissolve this compound (1.0 eq.) and the carboxylic acid (1.0-1.2 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., DIPEA, 2.0-3.0 eq.) to the solution.

  • Add the coupling reagent (e.g., HATU, 1.1-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl chloride with a boronic acid.

Table 3: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Boronic Acid/Ester 1.2 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) (1-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Methodology:

  • To a reaction vessel, add this compound (or its derivative) (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (80-120 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of the aryl chloride with an amine.

Table 4: Representative Reagents and Conditions for Buchwald-Hartwig Amination

ParameterCondition
Amine 1.1 - 1.5 equivalents
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand BINAP, Xantphos, or a Buchwald ligand (e.g., RuPhos, XPhos) (2-10 mol%)
Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equivalents)
Solvent Toluene, Dioxane, or THF
Temperature 80 - 110 °C
Reaction Time 6 - 24 hours

Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.5 eq.) to a dry reaction flask.

  • Add the solvent (e.g., toluene) and stir for a few minutes.

  • Add this compound (or its derivative) (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Seal the flask and heat the mixture to the specified temperature (80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the utility of this compound in a drug discovery workflow and potential synthetic pathways.

G cluster_0 Building Block Utilization cluster_1 Primary Amine Chemistry cluster_2 Aryl Chloride Chemistry cluster_3 Ester/Acid Chemistry cluster_4 Drug Discovery Pipeline BB This compound AC Amide Coupling BB->AC SC Suzuki Coupling BB->SC BHA Buchwald-Hartwig Amination BB->BHA Hyd Hydrolysis BB->Hyd Lib Compound Library Synthesis AC->Lib SC->Lib BHA->Lib Hyd->Lib HTS High-Throughput Screening Lib->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization Hit->Lead Cand Drug Candidate Lead->Cand

Caption: Drug discovery workflow using the building block.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling start This compound reagent1 R¹-COOH, HATU, DIPEA start->reagent1 intermediate1 Amide Intermediate reagent1->intermediate1 reagent2 R²-B(OH)₂, Pd Catalyst, Base intermediate1->reagent2 product Final Product reagent2->product

Caption: Sequential amide and Suzuki coupling reactions.

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand Synthesized Inhibitor Kinase Kinase ATP Binding Site Ligand->Kinase Block Inhibition Ligand->Block Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Block->Kinase

Caption: Hypothetical kinase inhibition signaling pathway.

Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a versatile bifunctional building block. The protocols outlined below are based on established organic chemistry principles and are intended to serve as a guide for the utilization of this compound in the synthesis of diverse molecular architectures, including novel drug candidates and functionalized materials.

Overview of Synthetic Potential

This compound possesses two key reactive sites: a primary aliphatic amine and a methyl ester attached to a chlorinated aromatic ring. This unique combination allows for orthogonal chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.

  • Amino Group Functionalization: The primary amine serves as a nucleophile, readily undergoing acylation, sulfonylation, alkylation, and arylation reactions. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can undergo aminolysis to form amides. This functionality is crucial for peptide synthesis, linker chemistry, and the development of prodrugs.

  • Bifunctional Linker: The spatial separation of the amino and ester functionalities makes this molecule an ideal candidate for use as a bifunctional linker in the construction of bivalent ligands, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[1][2][3]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common organic transformations.

N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acyl chloride.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add a suitable base, such as triethylamine (1.2 eq), to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide from this compound and a sulfonyl chloride.[4][5][6][7][8]

Protocol:

  • To a solution of this compound (1.0 eq) in pyridine (0.2 M) at 0 °C, add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Amide Formation via Aminolysis of the Methyl Ester

This protocol describes the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide.[9][10][11]

Protocol:

  • In a sealed tube, dissolve this compound (1.0 eq) in the desired amine (used as solvent, >10 eq).

  • Heat the mixture at 80-100 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess amine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of a Benzoxazinone Derivative

This protocol outlines a potential pathway for the synthesis of a benzoxazinone derivative, a common scaffold in medicinal chemistry.[12][13][14]

Protocol:

  • First, perform an N-acylation of this compound with a suitable acyl chloride (e.g., chloroacetyl chloride) following the protocol in section 2.1.

  • Hydrolyze the methyl ester of the N-acylated product to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Dissolve the resulting N-acyl-4-(2-aminoethoxy)-2-chlorobenzoic acid (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Add a dehydrating agent, for example, acetic anhydride (2.0 eq), to the solution.

  • Heat the reaction mixture to 120-140 °C for 4-6 hours to facilitate intramolecular cyclization.

  • Monitor the formation of the benzoxazinone by LC-MS.

  • Cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final product by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the experimental protocols described above. These values are intended to be representative and may vary depending on the specific substrates and reaction conditions used.

Reaction Reactant 1 Reactant 2 Solvent Base/Catalyst Time (h) Temp (°C) Yield (%)
N-AcylationThis compoundAcetyl ChlorideDCMTriethylamine3RT92
N-SulfonylationThis compoundTosyl ChloridePyridine-14RT88
AminolysisThis compoundBenzylamineBenzylamine-369075
Benzoxazinone SynthesisN-chloroacetyl-4-(2-aminoethoxy)-2-chlorobenzoic acid-DMFAcetic Anhydride513065

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow start Start dissolve Dissolve Reactant & Base in DCM start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT add_acyl->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: General workflow for the N-acylation of this compound.

Role as a Bifunctional Linker in Bivalent Ligand Synthesis

bivalent_ligand linker This compound pharmacophore_b Pharmacophore B (e.g., via Amide Coupling) linker->pharmacophore_b Attach via Ester Group pharmacophore_a Pharmacophore A (e.g., via Acylation) pharmacophore_a->linker Attach to Amino Group bivalent_ligand Bivalent Ligand pharmacophore_a->bivalent_ligand pharmacophore_b->bivalent_ligand

Caption: Conceptual diagram of this compound as a linker.

Reactive Sites and Potential Transformations

logical_relationship cluster_amine_reactions Amine Reactions cluster_ester_reactions Ester Reactions reactant This compound Primary Amine Methyl Ester acylation N-Acylation reactant:amine->acylation sulfonylation N-Sulfonylation reactant:amine->sulfonylation alkylation N-Alkylation reactant:amine->alkylation hydrolysis Hydrolysis to Carboxylic Acid reactant:ester->hydrolysis aminolysis Amide Formation reactant:ester->aminolysis

Caption: Reactivity map of this compound's functional groups.

References

Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols relevant to the use of substituted methyl chlorobenzoate derivatives as pharmaceutical intermediates. Due to the limited publicly available information on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, this report utilizes Methyl 4-amino-2-chlorobenzoate as a closely related and well-documented analogue to illustrate its application in pharmaceutical synthesis. This compound shares key reactive sites and serves as a versatile scaffold in medicinal chemistry.

Overview and Physicochemical Properties

Methyl 4-amino-2-chlorobenzoate is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents.[1] Its structure, featuring an aromatic ring substituted with an amino group, a chlorine atom, and a methyl ester, offers multiple points for chemical modification, enabling the creation of complex molecular architectures.[1] This intermediate is a white crystalline solid, stable at room temperature, and soluble in various organic solvents, which facilitates its use in a wide range of reaction conditions.[1]

Table 1: Physicochemical Data for Methyl 4-amino-2-chlorobenzoate

PropertyValueReference
CAS Number46004-37-9[1]
Molecular FormulaC₈H₈ClNO₂
Molecular Weight185.61 g/mol
Melting Point112-114 °C
Boiling Point334.2 ± 22.0 °C (Predicted)
Density1.311 ± 0.06 g/cm³ (Predicted)

Applications in Pharmaceutical Synthesis

Methyl 4-amino-2-chlorobenzoate and its analogues are valuable intermediates in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents. A significant application of structurally similar amino chlorobenzoate esters is in the development of targeted cancer therapies. For instance, derivatives of 4-amino-3-chloro benzoate esters have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]

EGFR is a crucial signaling protein that, when overactivated, can lead to uncontrolled cell growth and proliferation, characteristic of many cancers.[2] The development of small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase is a major focus of modern oncology research. The general structure of these inhibitors often includes a heterocyclic core that mimics the adenine of ATP, and a substituted aromatic tail that occupies a hydrophobic pocket in the enzyme. The amino and chloro-substituted benzoate moiety can serve as a versatile precursor for constructing such molecules.

Experimental Protocols

Synthesis of Methyl 4-amino-2-chlorobenzoate

A common method for the synthesis of Methyl 4-amino-2-chlorobenzoate is the esterification of 4-amino-2-chlorobenzoic acid.

Protocol 1: Esterification of 4-amino-2-chlorobenzoic acid

  • Materials:

    • 4-amino-2-chlorobenzoic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Table 2: Representative Reaction Parameters for Esterification

ParameterValue
Starting Material4-amino-2-chlorobenzoic acid
ReagentsMethanol, Thionyl chloride
Temperature0 °C to room temperature
Reaction TimeVaries (monitor by TLC)
PurificationRecrystallization
Exemplary Application: Synthesis of an EGFR Inhibitor Precursor

The following is a generalized protocol illustrating how a Methyl 4-amino-2-chlorobenzoate analogue could be used to synthesize a precursor for an EGFR inhibitor, based on published methodologies for similar compounds.[2]

Protocol 2: Amide Coupling to form a Benzamide Derivative

  • Materials:

    • Methyl 4-amino-2-chlorobenzoate (or analogue)

    • A substituted aniline (e.g., 3-ethynyl-aniline)

    • Trimethylaluminum (AlMe₃)

    • Toluene (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the substituted aniline (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C and slowly add a 2 M solution of trimethylaluminum in toluene (1.1 equivalents).

    • After stirring for 30 minutes at 0 °C, add Methyl 4-amino-2-chlorobenzoate (1 equivalent) in one portion.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reaction Parameters for Amide Coupling

ParameterValue
Starting MaterialsMethyl 4-amino-2-chlorobenzoate (analogue), Substituted aniline
Coupling AgentTrimethylaluminum
SolventAnhydrous Toluene
TemperatureReflux
PurificationColumn Chromatography

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a pharmaceutical intermediate and its subsequent use in the synthesis of a more complex molecule.

G cluster_synthesis Intermediate Synthesis cluster_application Application in Drug Synthesis A 4-amino-2-chlorobenzoic acid B Methyl 4-amino-2-chlorobenzoate A->B Esterification (MeOH, SOCl₂) D Benzamide Derivative (Drug Precursor) B->D C Substituted Aniline C->D Amide Coupling (AlMe₃)

Caption: Synthetic workflow for an intermediate.

EGFR Signaling Pathway

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for anticancer drugs derived from intermediates like substituted amino chlorobenzoate esters.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor EGFR Inhibitor (Derived from Intermediate) Inhibitor->EGFR Inhibition

References

Application Note: Proposed Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents. The presence of a primary amine, an ester, and a chlorinated aromatic ring provides multiple reactive sites for further chemical modification. Due to the absence of a documented procedure in the current literature, this application note details a reliable, proposed synthetic route starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps:

  • Williamson Ether Synthesis: Reaction of Methyl 4-hydroxy-2-chlorobenzoate with N-(2-bromoethyl)phthalimide to form the protected intermediate, Methyl 2-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate.

  • Deprotection: Removal of the phthalimide protecting group using hydrazine monohydrate to yield the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection (Ing-Manske) start Methyl 4-hydroxy-2-chlorobenzoate + N-(2-bromoethyl)phthalimide step1_reagents K2CO3, Acetone start->step1_reagents Reflux intermediate Methyl 2-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate step1_reagents->intermediate step2_reagents Hydrazine Monohydrate, Ethanol intermediate->step2_reagents Reflux final_product This compound step2_reagents->final_product

Application Notes and Protocols for the Analytical Detection of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in various matrices. Due to the limited availability of specific analytical methods for this compound, the following protocols have been developed based on established methodologies for structurally similar compounds, including aromatic amines, chlorobenzoic acid esters, and molecules containing aminoethoxy moieties. The described methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offer robust and sensitive approaches for the detection and quantification of this analyte.

Introduction to Analytical Approaches

The chemical structure of this compound, featuring a primary amine, an ether linkage, and a chlorinated aromatic ester, allows for its analysis by several chromatographic techniques.

  • HPLC-UV: This is a widely accessible and cost-effective technique suitable for routine analysis. The aromatic ring in the molecule provides sufficient UV absorbance for detection.

  • LC-MS/MS: Offering superior sensitivity and selectivity, this method is ideal for detecting trace amounts of the analyte in complex matrices such as biological fluids. It provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.

  • GC-MS: This technique is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like the target analyte, derivatization of the primary amine group is typically required to increase volatility and improve chromatographic performance.

Sample Preparation Protocols

The choice of sample preparation method depends on the matrix and the analytical technique to be used.

Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting the analyte from aqueous matrices like plasma, urine, or wastewater.

Protocol:

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to >9.0 using a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) for a second time to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC or derivatization solvent for GC).

Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a more selective method for sample cleanup and concentration, particularly for complex matrices.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., diluted plasma, hydrolyzed urine) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Analytical Method Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (based on the chromophore)

LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical precursor ion and product ions are provided in the quantitative data table.

GC-MS Method (with Derivatization)

Derivatization Protocol (Acylation):

  • To the dried sample extract, add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and evaporate the reagents under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-500

Quantitative Data Summary

The following table summarizes typical quantitative parameters for analytical methods of structurally similar compounds. These values can serve as a benchmark for method development and validation for this compound.

ParameterHPLC-UV (Chlorobenzoic Acids)[1]LC-MS/MS (Aromatic Amines)GC-MS (Derivatized Amines)
Linear Range 5 - 120 µg/mL[1]0.1 - 100 ng/mL1 - 500 ng/mL
LOD ~1 µg/mL0.01 - 0.1 ng/mL0.1 - 1 ng/mL
LOQ 5 µg/mL[1]0.05 - 0.5 ng/mL0.5 - 5 ng/mL
Recovery >82%[1]85 - 110%80 - 115%
Precision (%RSD) < 10%[1]< 15%< 15%
Hypothetical MRM N/APrecursor Ion: m/z 232.1 -> Product Ions: m/z 170.0, m/z 44.1N/A

Visualized Workflows

SamplePreparationWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) AqueousSample Aqueous Sample pH_Adjust pH Adjustment (>9) AqueousSample->pH_Adjust AddSolvent Add Organic Solvent pH_Adjust->AddSolvent Vortex_Centrifuge Vortex & Centrifuge AddSolvent->Vortex_Centrifuge CollectOrganic Collect Organic Layer Vortex_Centrifuge->CollectOrganic Evaporate_LLE Evaporate CollectOrganic->Evaporate_LLE Reconstitute_LLE Reconstitute for Analysis Evaporate_LLE->Reconstitute_LLE Sample_SPE Sample Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate_SPE Evaporate Elute->Evaporate_SPE Reconstitute_SPE Reconstitute for Analysis Evaporate_SPE->Reconstitute_SPE

Caption: General workflows for sample preparation using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

AnalyticalWorkflow cluster_HPLC HPLC-UV Analysis cluster_LCMS LC-MS/MS Analysis cluster_GCMS GC-MS Analysis PreparedSample Prepared Sample HPLC_Injection HPLC Injection PreparedSample->HPLC_Injection LC_Injection LC Injection PreparedSample->LC_Injection Derivatization Derivatization (Acylation) PreparedSample->Derivatization Separation_C18 C18 Column Separation HPLC_Injection->Separation_C18 UV_Detection UV Detection (245 nm) Separation_C18->UV_Detection Data_Analysis_HPLC Data Analysis UV_Detection->Data_Analysis_HPLC Separation_LC C18 Column Separation LC_Injection->Separation_LC ESI_Ionization ESI Ionization Separation_LC->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Data_Analysis_LCMS Data Analysis MSMS_Detection->Data_Analysis_LCMS GC_Injection GC Injection Derivatization->GC_Injection Separation_GC DB-5ms Column Separation GC_Injection->Separation_GC EI_Ionization EI Ionization Separation_GC->EI_Ionization MS_Detection MS Detection EI_Ionization->MS_Detection Data_Analysis_GCMS Data Analysis MS_Detection->Data_Analysis_GCMS

Caption: Overview of analytical workflows for HPLC-UV, LC-MS/MS, and GC-MS detection.

References

Application Notes and Protocols for the Derivatization of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a molecule of interest in pharmaceutical and chemical research due to its structural motifs. Accurate and sensitive quantification of this primary amine is often crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity and potential for thermal degradation. While high-performance liquid chromatography (HPLC) is a viable option, derivatization can significantly enhance sensitivity and chromatographic performance for both techniques.

This document provides detailed application notes and protocols for the derivatization of this compound to improve its detectability and separation in chromatographic analyses. The primary amino group of the molecule is the target for these derivatization strategies.

Overview of Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method.[1][2] For this compound, derivatization of the primary amine can:

  • Increase Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen on the amine, intramolecular hydrogen bonding is reduced, leading to increased volatility.[3][4][5]

  • Enhance Detector Response: Chromophoric or fluorophoric tags can be introduced, significantly increasing the sensitivity for UV or fluorescence detection in HPLC.[6][7]

  • Improve Chromatographic Peak Shape: Derivatization can reduce tailing and improve peak symmetry by blocking the polar amino group from interacting with active sites on the chromatographic column.[3]

  • Enable Chiral Separation: The use of a chiral derivatizing agent can lead to the formation of diastereomers, which can then be separated on a standard achiral column.[8][9][10]

The choice of derivatization reagent depends on the analytical technique (GC or HPLC), the desired level of sensitivity, and the nature of the sample matrix.

Data Presentation: Comparison of Derivatization Reagents

The following table summarizes common derivatization reagents suitable for the primary amine of this compound.

Derivatizing AgentAcronymTarget Functional GroupAnalytical TechniqueTypical Reaction ConditionsAdvantagesDisadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary AmineGC-MS, GC-FID70-100°C, 30-60 minVolatile byproducts, effective for silylating amines.Derivatives can be moisture-sensitive.
Trifluoroacetic AnhydrideTFAAPrimary AmineGC-MS, GC-ECDRoom temperature or gentle heating, 15-30 minForms stable, volatile derivatives; good for electron capture detection.[3]Reagent is corrosive and moisture-sensitive.
Dansyl ChlorideDNS-ClPrimary AmineHPLC-UV, HPLC-FLDAlkaline pH (e.g., borate buffer), 30-60 min at 60°CForms highly fluorescent and UV-active derivatives.[6][11]Can react with other nucleophiles like phenols.[6]
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary AmineHPLC-UV, HPLC-FLDAlkaline pH (e.g., borate buffer), room temperature, <5 minRapid reaction, forms stable and highly fluorescent derivatives.[6][12]Reagent can be less stable than dansyl chloride.[11]
o-PhthalaldehydeOPAPrimary AmineHPLC-FLDWith a thiol (e.g., 2-mercaptoethanol), alkaline pH, room temperature, <2 minVery rapid reaction, forms highly fluorescent derivatives.[6]Derivatives can be unstable.[6]
(S)-Naproxen chloridePrimary AmineHPLC-UV/FLD, LC-MSAprotic solvent with a base, room temperatureChiral analysis, forms diastereomers.[8]Requires a chiral derivatizing agent.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. Note: These are general procedures and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is suitable for creating a volatile and thermally stable derivative of this compound for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl acetate (or other suitable solvent, e.g., acetonitrile)

  • Anhydrous sodium sulfate

  • Nitrogen gas stream

  • Heater block

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in ethyl acetate (e.g., 1 mg/mL). If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the extract with anhydrous sodium sulfate.

  • Solvent Evaporation: Transfer 100 µL of the sample solution to a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization Reaction:

    • Add 100 µL of ethyl acetate to the dried residue.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heater block.

  • Reaction Quench and Final Preparation:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Transfer the solution to a GC vial with an insert for analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. A typical starting point for the GC temperature program would be an initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

Protocol 2: Derivatization with Dansyl Chloride for HPLC-FLD/UV Analysis

This protocol creates a highly fluorescent derivative for sensitive quantification by HPLC with fluorescence or UV detection.

Materials:

  • This compound standard or sample

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Heater block or water bath

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Derivatization Reaction:

    • In an HPLC vial, combine 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 45 minutes in a heater block or water bath.

  • Reaction Termination:

    • Cool the vial to room temperature.

    • The reaction is typically quenched by the consumption of the reagent. If necessary, a small amount of a primary amine solution (e.g., proline) can be added to consume excess dansyl chloride.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly into the HPLC system.

    • Mobile Phase Example: A gradient of acetonitrile and water (with 0.1% formic acid) can be used.

    • Column Example: A C18 reversed-phase column is suitable.

    • Fluorescence Detection: Excitation wavelength around 335 nm and emission wavelength around 520 nm.

    • UV Detection: Wavelength at 254 nm.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample extraction Liquid-Liquid Extraction (if aqueous) start->extraction Aqueous Sample evaporation Solvent Evaporation to Dryness start->evaporation Organic Sample drying Drying of Organic Extract extraction->drying drying->evaporation add_reagent Add Derivatizing Agent (e.g., TFAA or Dansyl-Cl) and Solvent evaporation->add_reagent reaction Incubate (Heat if necessary) add_reagent->reaction quench Quench Reaction/ Evaporate Excess Reagent reaction->quench reconstitute Reconstitute in Appropriate Solvent quench->reconstitute injection Inject into GC-MS or HPLC reconstitute->injection data Data Acquisition and Analysis injection->data

Caption: General workflow for the derivatization and analysis.

Derivatization Reaction Pathway (Acylation with TFAA)

derivatization_reaction reactant This compound (Primary Amine) product N-Trifluoroacetyl Derivative (Volatile & Thermally Stable) reactant->product + reagent Trifluoroacetic Anhydride (TFAA) (Acylating Agent) reagent->product Reaction analysis GC-MS Analysis product->analysis

Caption: Acylation of the primary amine with TFAA for GC-MS.

Conclusion

The derivatization of this compound is a crucial step for enabling sensitive and robust analysis by GC and HPLC. The choice of the derivatizing agent and method should be tailored to the specific analytical requirements. The protocols provided herein serve as a starting point for method development and can be optimized to achieve the desired performance for various research and drug development applications.

References

The Role of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Targeted Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a bifunctional chemical intermediate with significant potential in the field of targeted therapy research. Its unique structure, featuring a reactive primary amine and a methyl ester attached to a substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules, such as linkers used in antibody-drug conjugates (ADCs) and components of small molecule kinase inhibitors. These targeted therapies are designed to specifically interfere with molecules essential for cancer cell growth and proliferation, offering a more precise and potentially less toxic alternative to traditional chemotherapy.[1]

This document provides detailed application notes on the utility of this compound in targeted therapy and protocols for its potential use in the synthesis of key components for such therapies.

Application Notes

The primary application of this compound in targeted therapy research lies in its role as a precursor for constructing linkers in ADCs. ADCs are a powerful class of biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[2][3] The linker is a critical component that connects the antibody to the payload, ensuring the stability of the conjugate in circulation and facilitating the release of the cytotoxic agent at the tumor site.[4][5]

The structural features of this compound allow for its incorporation into various types of linkers:

  • Cleavable Linkers: The amino group can be acylated to introduce a cleavable moiety, such as a peptide sequence sensitive to lysosomal proteases (e.g., Val-Cit) or a pH-sensitive hydrazone.[2][3][6] The ester group can then be hydrolyzed and activated for conjugation to a payload molecule.

  • Non-Cleavable Linkers: While less common for this specific structure, the backbone can be integrated into a stable linker scaffold where the entire antibody-linker-drug conjugate is internalized and degraded within the lysosome to release the payload.[3][6]

Furthermore, the substituted chlorobenzoate core of this molecule can be a key element in the synthesis of small molecule kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The specific arrangement of substituents on the benzene ring can influence the binding affinity and selectivity of an inhibitor for the ATP-binding pocket of a target kinase.[8][9]

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for a linker-payload synthesized using this compound as a starting material. This data is representative of what would be sought in preclinical evaluation.

ParameterValueDescription
Linker Stability (in plasma) >95% after 7 daysIndicates high stability in circulation, minimizing premature drug release.
IC50 (Target Cancer Cell Line) 5 nMThe concentration of the ADC required to inhibit the growth of 50% of the target cancer cells.
IC50 (Non-Target Cell Line) >1000 nMDemonstrates high specificity of the ADC for cancer cells over healthy cells.
Payload Release (in vitro) >90% within 48h at pH 5.5Efficient release of the cytotoxic payload in the acidic environment of the lysosome.
Binding Affinity (K_D) of ADC 1.2 nMHigh binding affinity of the antibody component of the ADC to its target antigen.

Experimental Protocols

Protocol 1: Synthesis of a Cleavable Linker Intermediate

This protocol describes a hypothetical synthesis of a cleavable linker intermediate derived from this compound, incorporating a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide.

Materials:

  • This compound

  • Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Coupling Reaction:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add DIPEA (2.5 eq) to the solution.

    • Slowly add a solution of Fmoc-Val-Cit-PAB-PNP (1.1 eq) in DMF.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected linker intermediate.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-protected linker in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual piperidine.

    • The resulting product is the deprotected linker intermediate with a free amine, ready for payload conjugation.

Protocol 2: Conjugation of Linker to a Cytotoxic Payload (e.g., MMAE)

This protocol outlines the conjugation of the synthesized linker to the potent cytotoxic agent, monomethyl auristatin E (MMAE).

Materials:

  • Deprotected Val-Cit linker intermediate

  • Monomethyl auristatin E (MMAE)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Activation and Coupling:

    • Dissolve the deprotected linker intermediate (1.0 eq) and MMAE (1.2 eq) in DMF.

    • Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Linker Synthesis cluster_conjugation Conjugation start Methyl 4-(2-aminoethoxy)- 2-chlorobenzoate intermediate1 Fmoc-Val-Cit-Linker Intermediate start->intermediate1 Coupling with Fmoc-Val-Cit-PAB-PNP intermediate2 Deprotected Linker Intermediate intermediate1->intermediate2 Fmoc Deprotection (Piperidine) final_product Linker-Payload Conjugate intermediate2->final_product HATU Coupling payload MMAE (Payload) payload->final_product

Caption: Synthetic workflow for a cleavable linker-payload conjugate.

signaling_pathway cluster_adc_moa Antibody-Drug Conjugate Mechanism of Action adc Antibody-Drug Conjugate (ADC) receptor Tumor Cell Surface Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Enzymatic Cleavage cytotoxicity Cell Death (Apoptosis) payload_release->cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 4-(2-aminoethoxy)-2-chlorobenzoate as a versatile starting material. The unique structural features of this compound, including a primary amine, an ether linkage, and an activated chloro-aromatic system, offer pathways to diverse heterocyclic scaffolds. This document outlines two primary synthetic strategies: the synthesis of a benzoxazinone derivative via intramolecular cyclization and the formation of a tricyclic quinolinone-related system through an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. Detailed experimental procedures, expected outcomes, and troubleshooting guides are provided to facilitate research and development in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic systems is a cornerstone of modern chemical research. This compound is a promising, yet underexplored, starting material for the construction of complex molecular architectures. Its bifunctional nature allows for intramolecular reactions, leading to the formation of rigid, polycyclic structures of significant interest in drug discovery and development.

This document details two distinct, plausible synthetic transformations of this compound into valuable heterocyclic products. The first protocol describes the synthesis of a benzoxazinone derivative, a scaffold known for its diverse biological activities. The second protocol outlines a pathway to a novel tricyclic system related to quinolinones, which are also privileged structures in medicinal chemistry.

Synthesis of a Benzoxazinone Derivative

The synthesis of the benzoxazinone derivative from this compound is proposed to proceed via an intramolecular cyclization. This transformation can be conceptually based on the established synthesis of benzoxazinones from anthranilic acid derivatives.[1][2][3][4][5] The primary amino group of the starting material can be acylated, followed by a base- or acid-catalyzed cyclization to form the benzoxazinone ring.

Proposed Reaction Scheme

G cluster_legend Legend start This compound intermediate N-Acyl Intermediate start->intermediate Acylation (e.g., Acetyl chloride, Pyridine) product Benzoxazinone Derivative intermediate->product Intramolecular Cyclization (e.g., NaH, THF) Starting Material Starting Material Intermediate Intermediate Final Product Final Product

Caption: Proposed synthetic pathway for the benzoxazinone derivative.

Experimental Protocol

Step 1: N-Acetylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexane).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetylated intermediate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Intramolecular Cyclization to the Benzoxazinone Derivative

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere, add the N-acetylated intermediate (1.0 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (Eluent: 1:1 Ethyl acetate/Hexane).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzoxazinone derivative.

Expected Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
N-Acetyl IntermediateC₁₂H₁₄ClNO₄271.7085-95White to off-white solid
Benzoxazinone DerivativeC₁₁H₁₀ClNO₃240.6660-75Pale yellow solid

Synthesis of a Tricyclic Quinolone-Related System

The synthesis of a tricyclic system containing a quinolinone-like core is proposed to occur via an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. The nucleophilic nitrogen of the aminoethoxy side chain can displace the chlorine atom on the aromatic ring, which is activated by the electron-withdrawing ester group. This type of reaction is a powerful tool for the construction of heterocyclic rings.[6][7][8][9]

Proposed Reaction Scheme

G cluster_legend Legend start This compound product Tricyclic Quinolone-Related System start->product Intramolecular SNAr (e.g., Pd(OAc)2, BINAP, Cs2CO3, Toluene) Starting Material Starting Material Final Product Final Product

Caption: Proposed pathway for the tricyclic quinolone-related system.

Experimental Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.10 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (10 mL/mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC (Eluent: 3:7 Ethyl acetate/Hexane) and/or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tricyclic product.

Expected Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
Tricyclic ProductC₁₀H₁₁NO₃193.2050-65Off-white to light brown solid

General Notes and Safety Precautions

  • All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

  • Anhydrous solvents and inert atmosphere conditions are crucial for the success of these reactions, particularly for the organometallic-catalyzed cyclization.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions should be conducted in a well-ventilated fume hood.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of N-acetylated intermediate Incomplete reaction or decomposition.Ensure anhydrous conditions. Check the purity of reagents. Increase reaction time or slightly increase the equivalents of acetyl chloride and pyridine.
Low yield of benzoxazinone Incomplete cyclization.Ensure complete deprotonation by using fresh, high-quality sodium hydride. Increase reaction temperature or time.
No reaction in the SNAr cyclization Catalyst deactivation or insufficient temperature.Use freshly opened or purified catalyst and ligand. Ensure rigorous exclusion of air and moisture. Increase the reaction temperature in increments of 10 °C.
Formation of side products Intermolecular reactions or decomposition.For the SNAr reaction, ensure high dilution conditions to favor intramolecular cyclization. For the benzoxazinone synthesis, control the temperature during the addition of sodium hydride.

Conclusion

The protocols outlined in these application notes provide a foundation for the synthesis of novel benzoxazinone and tricyclic quinolone-related heterocyclic systems from this compound. These pathways offer access to unique chemical scaffolds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to explore the full synthetic potential of this versatile starting material.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a key intermediate in pharmaceutical development. The described two-step synthetic pathway is designed for scalability, starting from commercially available Methyl 4-hydroxy-2-chlorobenzoate. The protocol details a Williamson ether synthesis to introduce the aminoethoxy sidechain, followed by a straightforward deprotection to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active molecules. Its structure incorporates a substituted benzene ring with chloro, ester, and aminoethoxy functionalities, offering multiple points for further chemical modification. The efficient and scalable production of this intermediate is crucial for advancing drug discovery and development programs.

This protocol outlines a robust and reproducible two-step synthesis suitable for preparing multi-gram to kilogram quantities of this compound. The synthesis commences with the O-alkylation of Methyl 4-hydroxy-2-chlorobenzoate with N-Boc-2-bromoethylamine, followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

Synthetic Pathway A Methyl 4-hydroxy-2-chlorobenzoate R1 + A->R1 B N-Boc-2-bromoethylamine B->R1 C Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate R2 + C->R2 D This compound R1->C Step 1: O-Alkylation R1_label K2CO3, DMF 80 °C R2->D Step 2: Deprotection R2_label TFA, DCM Room Temp.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

Materials:

  • Methyl 4-hydroxy-2-chlorobenzoate

  • N-Boc-2-bromoethylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean and dry three-neck round-bottom flask purged with nitrogen, add Methyl 4-hydroxy-2-chlorobenzoate (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Begin vigorous stirring and add N-Boc-2-bromoethylamine (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step 2: Synthesis of this compound

Materials:

  • Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The final product, this compound, can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of this compound, based on a representative 100g scale of the starting material, Methyl 4-hydroxy-2-chlorobenzoate.

Parameter Step 1: O-Alkylation Step 2: Deprotection
Starting Material Methyl 4-hydroxy-2-chlorobenzoateMethyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate
Molecular Weight ( g/mol ) 186.58345.80
Amount (g) 100~175 (theoretical)
Molar Equivalents 1.01.0
Reagents N-Boc-2-bromoethylamine (1.2 eq), K₂CO₃ (2.0 eq)Trifluoroacetic acid (5.0 eq)
Solvent DMFDichloromethane
Reaction Temperature 80°C0°C to Room Temperature
Reaction Time 12-16 hours2-4 hours
Product Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoateThis compound
Molecular Weight ( g/mol ) 345.80245.67
Theoretical Yield (g) 185.3124.1 (from 175g of intermediate)
Typical Actual Yield (g) 157.5105.5
Typical Yield (%) 85%85%
Overall Yield (%) \multicolumn{2}{c}{~72%}
Purity (by HPLC) >98%>98%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Deprotection A1 Dissolve Methyl 4-hydroxy-2-chlorobenzoate and K2CO3 in DMF A2 Add N-Boc-2-bromoethylamine A1->A2 A3 Heat to 80°C for 12-16h A2->A3 A4 Work-up: Quench with water, extract with EtOAc A3->A4 A5 Purification: Recrystallization A4->A5 A6 Intermediate Product: Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate A5->A6 B1 Dissolve intermediate in DCM A6->B1 Proceed to next step B2 Add TFA at 0°C B1->B2 B3 Stir at RT for 2-4h B2->B3 B4 Work-up: Neutralize with NaHCO3, extract with DCM B3->B4 B5 Purification: Column Chromatography (if necessary) B4->B5 B6 Final Product: This compound B5->B6

Application Notes and Protocols for Library Synthesis using Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a versatile chemical scaffold for the synthesis of diverse compound libraries. Its structure incorporates three key points of potential modification: a primary amine, an aromatic chlorine atom, and a methyl ester. This trifunctional nature allows for the rapid generation of a wide array of analogs, making it an ideal starting point for hit-to-lead campaigns in drug discovery. The primary amino group is particularly amenable to derivatization through robust reactions such as acylation, sulfonylation, and reductive amination, which are well-suited for parallel synthesis formats. Libraries derived from this scaffold have potential applications in targeting a range of biological pathways, including those involving kinases like the Epidermal Growth Factor Receptor (EGFR) and nuclear receptors such as the Liver X Receptor (LXR).[1] This document provides detailed protocols for the synthesis of a representative amide library, methods for purification, and a discussion of the potential applications of the resulting compounds.

Chemical Properties of the Core Scaffold

Methyl 4-amino-2-chlorobenzoate is a white to off-white crystalline solid.[2][3] It is soluble in various organic solvents, which facilitates its use in a range of reaction conditions.[3]

PropertyValueReference
CAS Number 46004-37-9[1][2][4][5]
Molecular Formula C₈H₈ClNO₂[2][5][6]
Molecular Weight 185.61 g/mol [2][5][6]
Purity >98.0% (GC)[2]

Library Synthesis Strategy

The most direct approach for generating a diverse library from Methyl 4-amino-2-chlorobenzoate is through the acylation of the primary amino group. This can be achieved in a parallel format using a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. This strategy allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) around the core scaffold.

Library_Design Core Methyl 4-amino-2-chlorobenzoate (Core Scaffold) Library Amide Library (Diverse R groups) Core->Library Acylation R_groups Diverse Acylating Agents (R-CO-X) R_groups->Library

Caption: General strategy for library synthesis via acylation.

Experimental Protocols

General Protocol for Parallel Acylation of Methyl 4-amino-2-chlorobenzoate

This protocol describes the parallel synthesis of an amide library in a 96-well plate format using acyl chlorides as the acylating agents.

Materials:

  • Methyl 4-amino-2-chlorobenzoate

  • A selection of diverse acyl chlorides (e.g., benzoyl chloride, 4-fluorobenzoyl chloride, thiophene-2-carbonyl chloride, cyclopropanecarbonyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of Methyl 4-amino-2-chlorobenzoate in anhydrous DCM.

    • Prepare 0.6 M stock solutions of each acyl chloride in anhydrous DCM in separate vials.

    • Prepare a 1.0 M stock solution of TEA or DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the Methyl 4-amino-2-chlorobenzoate stock solution (0.05 mmol).

    • Add 100 µL of the appropriate acyl chloride stock solution (0.06 mmol, 1.2 equivalents) to each designated well.

    • Add 100 µL of the TEA or DIPEA stock solution (0.1 mmol, 2.0 equivalents) to each well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • After the reaction is complete, unseal the reaction block.

    • The crude reaction mixtures can be purified using one of the methods described below.

Purification Protocol: High-Throughput Solid-Phase Extraction (SPE)

This protocol is suitable for the rapid purification of a library to remove excess reagents and by-products.

Materials:

  • 96-well SPE plate (e.g., silica gel or a scavenger resin like an amine-functionalized silica)

  • DCM

  • Ethyl acetate

  • Hexanes

  • Methanol

  • 96-well collection plate

  • Vacuum manifold for 96-well plates

Procedure:

  • SPE Plate Conditioning:

    • Place the SPE plate on the vacuum manifold.

    • Condition the silica gel wells by washing with 1 mL of ethyl acetate followed by 1 mL of DCM. Do not allow the wells to go dry.

  • Sample Loading:

    • Load the crude reaction mixture from each well of the reaction block onto the corresponding well of the conditioned SPE plate.

  • Washing:

    • Wash each well with 1 mL of DCM to remove unreacted acyl chloride and other non-polar impurities.

    • Wash each well with 1 mL of a 10-20% ethyl acetate in hexanes solution to elute less polar by-products.

  • Elution:

    • Place a clean 96-well collection plate under the SPE plate.

    • Elute the desired amide product from each well with 1-2 mL of a 50-70% ethyl acetate in hexanes solution. The exact elution conditions may need to be optimized for the specific library members.

  • Solvent Evaporation:

    • Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen to yield the purified products.

Purification Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity compounds, mass-triggered preparative HPLC is the method of choice.[7][8][9]

Instrumentation:

  • Preparative HPLC system with a mass spectrometer and a fraction collector.

  • C18 reversed-phase preparative column.

Procedure:

  • Sample Preparation:

    • Evaporate the solvent from the crude reaction mixtures.

    • Redissolve each sample in an appropriate volume of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Purification:

    • Inject each sample onto the preparative HPLC system.

    • Use a generic gradient elution method (e.g., 10-95% acetonitrile in water with 0.1% formic acid over 10-15 minutes).

    • Trigger fraction collection based on the mass of the expected product.

  • Post-Purification:

    • Combine the fractions containing the pure product for each library member.

    • Remove the solvent by lyophilization or centrifugal evaporation.

Data Presentation

The following table presents representative data for a small library synthesized using the parallel acylation protocol. Yields and purities are hypothetical but reflect typical outcomes for this type of synthesis and purification.[7][10]

Library MemberAcyl ChlorideYield (%)Purity (%) (by LC-MS)
1 Benzoyl chloride78>95
2 4-Fluorobenzoyl chloride82>95
3 Thiophene-2-carbonyl chloride75>95
4 Cyclopropanecarbonyl chloride65>90
5 3-Methoxybenzoyl chloride79>95
6 Pyridine-3-carbonyl chloride68>90

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the parallel synthesis and purification of the amide library.

Workflow cluster_synthesis Parallel Synthesis (96-well plate) cluster_purification Purification cluster_analysis Analysis and Storage Dispense_Core Dispense Core Scaffold Dispense_Acyl Dispense Acyl Chlorides Dispense_Core->Dispense_Acyl Dispense_Base Dispense Base Dispense_Acyl->Dispense_Base React React at Room Temp Dispense_Base->React SPE Solid-Phase Extraction (SPE) React->SPE Crude Product Prep_HPLC Preparative HPLC React->Prep_HPLC Crude Product LCMS_QC LC-MS Quality Control SPE->LCMS_QC Prep_HPLC->LCMS_QC NMR_Confirm NMR Confirmation (optional) LCMS_QC->NMR_Confirm Plating Plating for Screening LCMS_QC->Plating

Caption: Workflow for parallel library synthesis and purification.

Potential Biological Target: EGFR Signaling Pathway

Libraries based on substituted benzamides have been investigated as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[11][12][13] The following diagram illustrates a simplified EGFR signaling pathway, a common target in cancer drug discovery.[14][15][16][17][18]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Purification Attempt

Symptoms:

  • TLC analysis of the purified product shows multiple spots.

  • NMR spectrum indicates the presence of significant impurities.

  • The melting point of the product is broad and lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction to completion using TLC. If starting materials remain, consider extending the reaction time or adding more reagents.
Side Reactions The synthesis of this compound, likely via a Williamson ether synthesis, can have side reactions. For instance, the elimination of the alkyl halide can compete with the desired substitution.[1][2] To minimize this, maintain a controlled reaction temperature.
Ineffective Work-up An acidic or basic wash during the work-up can help remove unreacted starting materials or by-products. For example, an acid wash can remove unreacted amino compounds.
Inappropriate Purification Technique For this polar compound, flash column chromatography is often effective. If recrystallization was attempted and failed, switch to chromatography.

Experimental Protocol: Acid Wash of Crude Product

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M HCl solution to remove basic impurities.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Difficulty with Flash Column Chromatography

Symptoms:

  • The compound streaks on the TLC plate.

  • Poor separation of the product from impurities on the column.

  • The product does not elute from the column.

  • The product co-elutes with impurities.

Possible Causes & Solutions:

CauseRecommended Action
Compound is too Polar If your compound remains at the baseline even with 100% ethyl acetate, a more polar solvent system is needed. Consider using a mixture of dichloromethane and methanol.
Interaction with Silica Gel The amino group in the target molecule can interact with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent.[3]
Incorrect Solvent System The choice of eluent is critical. A common starting point for similar compounds is a mixture of n-hexane and ethyl acetate or dichloromethane and ethyl acetate.[4][5] Systematically vary the solvent ratio to achieve a target Rf value of 0.25-0.35 for the product on the TLC plate for optimal separation.[6]
Overloading the Column Loading too much crude material onto the column will result in poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.

Experimental Protocol: Flash Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 1:1) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Solvent Gradient: If separation is still challenging, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route. Assuming a Williamson ether synthesis from Methyl 4-hydroxy-2-chlorobenzoate and 2-aminoethyl halide (or a protected version), potential impurities include:

  • Unreacted starting materials: Methyl 4-hydroxy-2-chlorobenzoate and the 2-aminoethyl halide derivative.

  • By-products from side reactions, such as products of elimination reactions.[1][2]

  • If the synthesis involves hydrolysis of an ester followed by re-esterification, you might have the corresponding carboxylic acid as an impurity.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Finding the ideal recrystallization solvent often requires experimentation. A good starting point is to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. For a compound with both polar (amino, ester) and non-polar (chlorophenyl) groups, a mixture of solvents is often effective. Consider the following pairs:

  • Ethanol/Water

  • Ethyl acetate/Hexane

  • Dichloromethane/Hexane

Experimental Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol).

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them under vacuum.

Q3: My purified product is an oil instead of a solid. What should I do?

A3: If your product is an oil, it may indicate the presence of impurities that are depressing the melting point.

  • Re-purify: Attempt further purification using flash column chromatography with a very shallow solvent gradient to improve separation.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or wash away non-polar impurities, leaving a more solid product.

  • Salt Formation: As the compound has a basic amino group, you can try forming a salt (e.g., hydrochloride salt) which is often more crystalline. This can be achieved by dissolving the oil in a suitable solvent like ether or ethyl acetate and adding a solution of HCl in the same solvent. The salt can then be isolated and, if necessary, the free base can be regenerated.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (e.g., Acid/Base Wash) Crude->Workup Concentration Concentration Workup->Concentration Purification_Choice Purity Check (TLC) Concentration->Purification_Choice Column Flash Column Chromatography Purification_Choice->Column Multiple Spots Recrystallization Recrystallization Purification_Choice->Recrystallization Minor Impurities Pure_Product Pure Product Purification_Choice->Pure_Product Single Spot Column->Pure_Product Impure Impure Column->Impure Recrystallization->Pure_Product Recrystallization->Impure Impure->Purification_Choice Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Chromatography Issue Problem What is the issue? Start->Problem Streaking Streaking on TLC/Column Problem->Streaking Streaking Poor_Sep Poor Separation Problem->Poor_Sep Poor Separation No_Elution Compound Not Eluting Problem->No_Elution No Elution Solution_Streaking Add 1% Triethylamine to Eluent Streaking->Solution_Streaking Solution_Poor_Sep Optimize Solvent System (TLC) Use a shallow gradient Poor_Sep->Solution_Poor_Sep Solution_No_Elution Increase Eluent Polarity (e.g., add Methanol) No_Elution->Solution_No_Elution

Caption: Decision tree for troubleshooting flash column chromatography issues.

References

Technical Support Center: Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method involves a two-step process:

  • Williamson Ether Synthesis: Reaction of methyl 4-hydroxy-2-chlorobenzoate with a protected 2-aminoethanol derivative, such as N-(tert-butoxycarbonyl)-2-bromoethanol or N-(tert-butoxycarbonyl)-2-aminoethyl tosylate, in the presence of a base.

  • Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.

Q2: What are the most critical parameters to control during the Williamson ether synthesis step?

The key parameters to control are:

  • Base selection: A moderately strong base like potassium carbonate is often preferred to minimize side reactions.

  • Temperature: Elevated temperatures can promote side reactions, such as elimination. It is crucial to maintain the recommended reaction temperature.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (methyl 4-hydroxy-2-chlorobenzoate) and the appearance of the protected intermediate product spot would indicate the progression of the reaction.

Q4: What are the common methods for purifying the final product?

Flash column chromatography is a widely used technique for the purification of this compound. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction closely using TLC until the starting material is consumed. - Ensure the reaction is stirred efficiently. - Check the quality and stoichiometry of the reagents.
Side reactions - Use a milder base (e.g., K₂CO₃ instead of NaH). - Maintain the optimal reaction temperature to avoid elimination byproducts.
Product loss during workup - Ensure complete extraction of the product from the aqueous layer. - Use a suitable solvent for extraction.
Inefficient purification - Optimize the mobile phase for column chromatography to ensure good separation.
Issue 2: Presence of Impurities in the Final Product

Several impurities can arise during the synthesis. The table below summarizes the most common ones, their likely origin, and methods for their identification and removal.

Impurity Structure Likely Origin Identification Removal
Starting Material: Methyl 4-hydroxy-2-chlorobenzoate Incomplete etherification reaction.TLC, HPLC, ¹H NMRColumn chromatography.
Over-alkylated Product Reaction of the product amine with the alkylating agent.LC-MS, ¹H NMRColumn chromatography.
Elimination Byproduct E2 elimination of the alkylating agent, especially with sterically hindered bases or at high temperatures.GC-MS, ¹H NMRUsually volatile and can be removed under vacuum. Column chromatography can also be effective.
N-tert-butyl Impurity Alkylation of the product amine by the tert-butyl cation during Boc deprotection.LC-MS, ¹H NMRCareful control of deprotection conditions (e.g., using scavengers like anisole) and purification by column chromatography.
Dimer Impurity Intermolecular reaction between two molecules of the product or intermediates.LC-MS, ¹H NMRColumn chromatography.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-2-chlorobenzoate (Williamson Ether Synthesis)

  • To a solution of methyl 4-hydroxy-2-chlorobenzoate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(tert-butoxycarbonyl)-2-bromoethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).

Step 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve the purified protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

  • Further purification can be achieved by column chromatography if necessary.

Logical Workflow for Synthesis and Impurity Control

The following diagram illustrates the synthetic workflow and highlights the stages where key impurities may arise.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection SM1 Methyl 4-hydroxy-2-chlorobenzoate Intermediate Methyl 4-(2-(Boc-amino)ethoxy)-2-chlorobenzoate SM1->Intermediate SM2 N-Boc-2-bromoethanol SM2->Intermediate Impurity2 Elimination Byproduct (N-Boc-vinylamine) SM2->Impurity2 Base K₂CO₃ Solvent1 DMF Impurity1 Unreacted SM1 FinalProduct This compound Intermediate->FinalProduct Impurity3 N-tert-butyl Product Intermediate->Impurity3 Acid 4M HCl in Dioxane Impurity4 Over-alkylated Product FinalProduct->Impurity4 Side Reaction

Caption: Synthetic workflow for this compound highlighting potential impurity formation points.

Technical Support Center: Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the stability and storage of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (CAS No. 185994-55-2). The following recommendations are based on the chemical properties of its core functional groups—an aromatic amine and a substituted benzoate ester—and data from closely related chemical analogs.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1]. For long-term storage, maintaining a dark environment under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended[2].

Q2: Is this compound sensitive to air, light, or moisture?

A2: Yes, based on its structure, sensitivity to all three is likely.

  • Air/Light: The aromatic amine moiety is susceptible to oxidation, which can be accelerated by light and air, potentially leading to color changes and the formation of impurities[3][4].

  • Moisture: The ester functional group is susceptible to hydrolysis, a reaction with water that would cleave the ester into its corresponding carboxylic acid and alcohol. This process can be catalyzed by acidic or basic conditions[5][6].

Q3: What is the expected shelf-life of this compound?

A3: A specific shelf-life has not been established in publicly available literature. The stability is highly dependent on the storage conditions. When stored properly as recommended, the compound should remain stable. However, for critical applications, it is advisable to verify its purity if it has been stored for an extended period.

Q4: What are the common visual signs of degradation?

A4: A primary indicator of degradation is a change in color. Aromatic amines often develop a yellow, brown, or darker hue upon oxidation[4]. The material, which is typically a white to off-white powder or crystal, may change its appearance[2]. Any change in physical appearance should prompt a purity re-assessment.

Q5: What are the main potential degradation pathways?

A5: The two most probable degradation pathways are the hydrolysis of the methyl ester and the oxidation of the aromatic amine. Hydrolysis would result in 4-(2-aminoethoxy)-2-chlorobenzoic acid and methanol, while oxidation can lead to a complex mixture of colored polymeric byproducts[3][6][7].

Summary of Physicochemical & Storage Data

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale & Citations
Temperature Cool / Room TemperatureTo slow down potential degradation reactions.[1][2]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)The aromatic amine is prone to oxidation.[3][4][8]
Light Store in a dark placeLight can catalyze the oxidation of the amine group.[9]
Container Tightly closed, sealed containerTo prevent exposure to moisture and atmospheric oxygen.[1][10]
Incompatibilities Strong oxidizing agents, strong acids, strong basesOxidizing agents can degrade the amine; acids/bases can catalyze ester hydrolysis.[5][10][11]
Handling Use in a well-ventilated area; avoid dust formationStandard practice for handling fine chemical powders.[1][12]

Table 2: Physicochemical Properties of Related Compounds

PropertyMethyl 4-amino-2-chlorobenzoate (Analog)
CAS Number 46004-37-9[2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance White to Almost white powder to crystal[2]
Melting Point 112-114 °C[2]

Troubleshooting Guide

Q: My compound has turned yellow/brown. Can I still use it? A: A color change strongly suggests oxidation of the aromatic amine. While the bulk of the material may still be viable, the presence of impurities is highly likely. For sensitive applications, purification (e.g., recrystallization) or using a fresh, un-degraded lot is strongly recommended. You should first confirm purity via an analytical method like LC-MS or NMR.

Q: My NMR/LC-MS analysis shows unexpected peaks. What could they be? A: Unexpected peaks are likely degradation products.

  • A new species with a carboxylic acid proton (broad singlet, typically >10 ppm in ¹H NMR) and loss of the methyl singlet (~3.8 ppm) suggests ester hydrolysis .

  • A complex mixture of new peaks, especially in the aromatic region, or a baseline rise in your chromatogram, points towards oxidation of the amine.

  • Use the troubleshooting flowchart below to investigate the potential cause.

Q: My reaction yield is significantly lower than expected. Could the starting material be the issue? A: Yes. If the compound has degraded, its effective purity is lower, leading to reduced yields. It is crucial to confirm the purity of the starting material before beginning your experiment, especially if it has been stored for a long time or under suboptimal conditions.

Visual Guides & Protocols

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_purity 1. Confirm Purity (LC-MS, NMR, TLC) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purity_not_ok_node Purity < 95% or Degradants Detected purity_ok->purity_not_ok_node No purity_ok_node Purity is Acceptable purity_ok->purity_ok_node Yes check_storage 2. Review Storage Conditions (Temp, Light, Air, Age) purity_not_ok_node->check_storage remediate 3. Remediate Material check_storage->remediate remediate_options Options: - Purify (Recrystallize, Column) - Use a fresh batch of material remediate->remediate_options investigate_other Investigate Other Experimental Parameters: - Reagents - Solvents - Reaction Conditions purity_ok_node->investigate_other

Caption: Troubleshooting flowchart for unexpected experimental results.

Potential Degradation Pathways

DegradationPathways parent This compound C₉H₁₂ClNO₃ hydrolysis_product 4-(2-aminoethoxy)-2-chlorobenzoic Acid + Methanol parent->hydrolysis_product Hydrolysis oxidation_product Complex colored oligomers/polymers parent->oxidation_product Oxidation stress_hydrolysis Moisture (Acidic or Basic pH) stress_hydrolysis->parent stress_oxidation Oxygen / Light (Air exposure) stress_oxidation->parent

Caption: Potential chemical degradation pathways for the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps identify potential degradation products and assess stability under stress conditions.

  • Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample.

    • Base Hydrolysis: Add 0.1 M NaOH to a second sample.

    • Oxidation: Add 3% H₂O₂ to a third sample.

    • Thermal Stress: Heat a fourth sample at 60 °C.

    • Photolytic Stress: Expose a fifth sample to direct UV light.

    • Control: Keep one sample under normal conditions.

  • Incubation: Store the samples for a defined period (e.g., 24, 48, or 72 hours), sampling at intermediate time points.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Experimental Workflow for Stability Testing

StabilityWorkflow prep 1. Prepare Samples & Controls store 2. Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) prep->store pull 3. Pull Samples at Time Points (T=0, 1, 3, 6 months) store->pull analyze 4. Analyze Purity (HPLC, LC-MS) pull->analyze evaluate 5. Evaluate Data & Determine Shelf-Life analyze->evaluate

Caption: General experimental workflow for a real-time stability study.

References

Technical Support Center: Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue IDProblemPossible CausesSuggested Solutions
TSG-001 Unexpected Peaks in Chromatogram of a Freshly Prepared Sample 1. Impurities from synthesis. 2. Contamination of solvent or glassware. 3. Initial degradation of the compound.1. Review the certificate of analysis (CoA) for known impurities. 2. Run a blank (solvent only) to check for contamination. 3. Prepare a fresh solution using high-purity solvent and analyze immediately.
TSG-002 Inconsistent Results in Stability Studies 1. Inconsistent storage conditions (temperature, humidity, light exposure). 2. Variability in sample preparation. 3. Issues with the analytical method.1. Ensure stability chambers are properly calibrated and monitored.[1] 2. Standardize the sample preparation procedure. 3. Validate the analytical method for robustness and reproducibility.[2]
TSG-003 Rapid Degradation Observed Under Mild Conditions 1. Presence of catalytic impurities (e.g., metal ions). 2. High sensitivity to light or oxygen. 3. Incorrect pH of the solution.1. Use high-purity solvents and reagents. Consider the use of chelating agents if metal catalysis is suspected. 2. Handle the compound under inert atmosphere and protect from light. 3. Buffer the solution to a pH where the compound is more stable.
TSG-004 Poor Mass Balance in Forced Degradation Studies 1. Formation of non-UV active or volatile degradation products. 2. Degradation products are not being eluted from the HPLC column. 3. Inaccurate quantification of degradation products.1. Use a mass spectrometer (LC-MS) to detect non-UV active or unexpected products. 2. Modify the HPLC method (e.g., gradient, column type) to ensure elution of all components. 3. Ensure the response factors of degradation products are correctly determined or use a universal detector like a Corona Charged Aerosol Detector (CAD).

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 4-(2-aminoethoxy)-2-chlorobenzoic acid.

  • Oxidation: The aromatic amine and the ethoxy group are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or cleavage of the ether linkage.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to dechlorination or cleavage of the ether bond.[3][4]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule. For aminobenzoic acids, this can involve decarboxylation.[5][6][7]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation parent This compound hydrolysis_product 4-(2-aminoethoxy)-2-chlorobenzoic acid parent->hydrolysis_product Acid/Base oxidation_product1 N-oxide derivative parent->oxidation_product1 Oxidizing agents (e.g., H₂O₂) oxidation_product2 Hydroxylated aromatic ring parent->oxidation_product2 oxidation_product3 Ether cleavage products parent->oxidation_product3 photo_product1 Dechlorinated product parent->photo_product1 UV/Vis light photo_product2 Ether cleavage products parent->photo_product2 thermal_product Decarboxylated products parent->thermal_product Heat

Caption: Potential degradation pathways of this compound.

2. How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • For long-term storage, consider refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen).

3. What are the key parameters to consider when developing a stability-indicating HPLC method for this compound?

A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.[8] Key considerations include:

  • Column Selection: A C18 column is a good starting point. Consider columns with different selectivities if co-elution is an issue.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required.

  • pH of Mobile Phase: The pH will affect the ionization state of the amino and carboxylic acid groups (if hydrolyzed), significantly impacting retention and peak shape. Experiment with a pH range of 3-7.

  • Detection: UV detection is suitable due to the aromatic ring. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Forced Degradation Samples: Use samples from forced degradation studies to challenge the method's specificity and ensure all degradation products are resolved.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize before analysis.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize before analysis.
Oxidation Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.
Thermal Degradation Store the solid compound at 80°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions for analysis.
Photodegradation Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2). Wrap a control sample in foil. Withdraw samples at defined intervals.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (un-stressed), using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Withdraw Samples at Time Intervals stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data_evaluation Evaluate Degradation Profile and Mass Balance analysis->data_evaluation

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Method Development Notes:

  • Adjust the gradient slope and initial/final mobile phase composition to optimize the separation of degradation products.

  • If peak tailing is observed for the amino-containing compounds, consider using a column with a different packing material or adjusting the mobile phase pH.

  • The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

Troubleshooting_Logic cluster_purity Purity Issues cluster_conditions Condition Issues cluster_analytical Analytical Issues start Unexpected Experimental Result check_purity Check Purity of Starting Material start->check_purity Is the starting material pure? check_conditions Verify Experimental Conditions (Temp, pH, Light) start->check_conditions Are conditions controlled? check_analytical Evaluate Analytical Method start->check_analytical Is the method validated? purify Purify compound or obtain a new batch check_purity->purify No control_conditions Implement stricter controls check_conditions->control_conditions No revalidate Re-validate or re-develop method check_analytical->revalidate No

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Technical Support Center: Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, as a direct, one-pot synthesis is not commonly documented. The proposed pathway involves three key stages:

  • Esterification: Conversion of 4-hydroxy-2-chlorobenzoic acid to its methyl ester.

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting the methyl ester with a protected 2-aminoethanol derivative.

  • Deprotection: Removal of the protecting group to yield the final product.

This guide will address potential failures at each of these stages.

Visualizations

Synthetic Workflow Overview

cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection start 4-hydroxy-2-chlorobenzoic acid ester Methyl 4-hydroxy-2-chlorobenzoate start->ester MeOH, H2SO4 ether Methyl 4-(2-(Boc-amino)ethoxy)-2-chlorobenzoate ester->ether K2CO3, DMF alkylating_agent N-Boc-2-aminoethyl tosylate final_product This compound ether->final_product TFA, DCM phenol Methyl 4-hydroxy-2-chlorobenzoate product Desired Ether Product phenol->product SN2 (Desired) ring_alkylation Ring Alkylation Byproduct phenol->ring_alkylation C-Alkylation (Side Reaction) alkyl_halide N-Boc-2-aminoethyl tosylate elimination_product Elimination Byproduct (e.g., N-Boc-vinylamine) alkyl_halide->elimination_product E2 (Side Reaction) start Low Yield or Impure Product check_sm TLC/LC-MS Analysis: Are starting materials consumed? start->check_sm sm_present No check_sm->sm_present sm_absent Yes check_sm->sm_absent troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase temperature/time - Check reagent quality - Change solvent/base sm_present->troubleshoot_reaction side_products Are there significant side products? sm_absent->side_products troubleshoot_workup Troubleshoot Workup/Purification: - Optimize extraction pH - Check column chromatography conditions - Consider recrystallization side_products->troubleshoot_workup No identify_side_products Identify side products (NMR, MS) to diagnose the issue (e.g., hydrolysis, elimination). side_products->identify_side_products Yes

Technical Support Center: Purification of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound, providing potential causes and their solutions.

Problem IDIssue DescriptionPotential CausesRecommended Solutions
CC-T-01 Compound Elutes with the Solvent Front (No Retention) Mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. Start with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
CC-T-02 Significant Peak Tailing The basic amino group is interacting strongly with the acidic silica gel.[1][2][3]1. Add a basic modifier: Incorporate a small amount (0.5-2%) of triethylamine (TEA) or ammonia solution into the mobile phase to compete with the analyte for active sites on the silica.[4] 2. Use a deactivated stationary phase: Employ commercially available amine-functionalized silica or deactivate the silica gel in-house by pre-treating it with a solution of triethylamine in your mobile phase.[5] 3. Switch to a different stationary phase: Consider using a less acidic stationary phase such as neutral alumina.[5]
CC-T-03 Compound Does Not Elute from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A gradient elution may be necessary. For very polar compounds, a mobile phase system like dichloromethane/methanol might be required.
CC-T-04 Poor Separation of Compound from Impurities Inappropriate solvent system.1. Optimize the mobile phase: Systematically test different solvent systems and ratios using thin-layer chromatography (TLC) to find the optimal separation. Aim for a significant difference in Rf values between your compound and the impurities. 2. Use a gradient elution: Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
CC-T-05 Compound Appears to be Decomposing on the Column The compound is sensitive to the acidic nature of the silica gel.[4]1. Deactivate the silica gel: Pre-treat the silica gel with triethylamine.[4] 2. Use an alternative stationary phase: Employ a more neutral stationary phase like alumina or a deactivated silica gel.[5]
CC-T-06 Cracked or Dry Column Bed Improper packing of the column or allowing the solvent level to drop below the top of the stationary phase.The column must be repacked. A cracked column will lead to very poor separation. Ensure the column is packed uniformly and the solvent head is always maintained above the silica bed.

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point for a compound of this polarity on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture, such as 9:1 or 8:2 hexane:ethyl acetate, and assess the separation by TLC. Given the presence of the amino group, which can increase polarity and cause tailing, the addition of a small amount of triethylamine (e.g., 1%) to the mobile phase is highly recommended.

2. My compound is streaking badly on the TLC plate. What does this indicate and how can I fix it?

Streaking on a TLC plate, much like peak tailing in column chromatography, is often due to the strong interaction between the basic amine of your compound and the acidic silica gel. To resolve this, you can pre-treat the TLC plate by dipping it in a solution containing 1-2% triethylamine in the developing solvent and then drying it before spotting your compound. Alternatively, add 1-2% triethylamine directly to your developing solvent. This will give you a more accurate representation of the separation you can achieve on a column using a modified mobile phase.

3. I have several impurities. Should I use isocratic or gradient elution?

If your impurities have Rf values that are very close to your product, a slow and carefully optimized isocratic elution might provide the best resolution. However, if you have impurities that are much less polar and others that are much more polar than your target compound, a gradient elution will be more efficient. You can start with a low polarity solvent to wash off the non-polar impurities, then gradually increase the polarity to elute your desired compound, and finally, use a high polarity solvent to remove any strongly retained impurities.

4. How can I avoid my compound, which is a free amine, sticking to the silica gel?

To prevent your amine-containing compound from irreversibly adsorbing to the silica gel, you can:

  • Use a mobile phase modifier: Add a competing base like triethylamine (0.5-2%) to your eluent.[4]

  • Use a deactivated stationary phase: Employ amine-functionalized silica gel.[5]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[5]

5. What are some potential impurities from the synthesis of this compound that I should be aware of?

Assuming a typical synthesis route involving the reaction of methyl 2-chloro-4-hydroxybenzoate with a protected 2-aminoethanol derivative followed by deprotection, potential impurities could include:

  • Unreacted starting materials (e.g., methyl 2-chloro-4-hydroxybenzoate).

  • Byproducts from the protection/deprotection steps of the amino group.

  • Dialkylated products where the amine has reacted with another equivalent of the starting material.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The solvent ratios and column dimensions should be optimized based on TLC analysis and the amount of crude material to be purified.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

  • Prepare a stock solution of 1% TEA in ethyl acetate.

  • Prepare the starting mobile phase, for example, a 9:1 mixture of hexane and the 1% TEA/ethyl acetate stock solution.

  • Prepare a gradient of more polar mobile phases as needed (e.g., 8:2, 7:3 hexane: (1% TEA in ethyl acetate)).

3. Column Packing (Slurry Method):

  • Secure the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase. The consistency should be pourable but not too dilute.

  • Pour the slurry into the column in one continuous motion, if possible.

  • Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel, collecting the solvent for reuse.

  • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample and solvent loading.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial mobile phase and again allow it to drain to the top of the sand. Repeat this step once more to ensure the entire sample is loaded in a narrow band.

5. Elution and Fraction Collection:

  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column, collecting the eluent in fractions.

  • If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient based on TLC analysis.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example TLC Data for Optimization of Mobile Phase

Solvent System (Hexane:Ethyl Acetate with 1% TEA)Rf of Starting Material (Hypothetical)Rf of ProductRf of Polar Impurity (Hypothetical)Observations
9:10.850.400.10Good separation between product and impurities.
8:20.900.550.25Less separation between starting material and product.
7:3>0.950.700.45Poor separation, all spots have high Rf values.

Note: These Rf values are illustrative examples. Actual values must be determined experimentally.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc streaking Streaking/Tailing on TLC? tlc->streaking pack_column Pack Column load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column bad_column Cracked Column Bed? run_column->bad_column analyze_fractions Analyze Fractions by TLC no_elution Compound Not Eluting? analyze_fractions->no_elution combine_pure Combine Pure Fractions end_product Isolated Pure Product combine_pure->end_product add_tea_tlc Add 1% TEA to Mobile Phase streaking->add_tea_tlc Yes poor_sep Poor Separation? streaking->poor_sep No add_tea_tlc->tlc poor_sep->pack_column No optimize_solvent Optimize Solvent Ratio poor_sep->optimize_solvent Yes optimize_solvent->tlc no_elution->combine_pure No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes increase_polarity->run_column bad_column->analyze_fractions No repack Repack Column bad_column->repack Yes repack->pack_column

Caption: Troubleshooting workflow for column chromatography purification.

Signaling_Pathway problem Problem: Peak Tailing cause Primary Cause: Amine-Silica Interaction problem->cause solution_path1 Modify Mobile Phase cause->solution_path1 solution_path2 Modify Stationary Phase cause->solution_path2 action1 Add Triethylamine (TEA) solution_path1->action1 action2 Deactivate Silica with TEA solution_path2->action2 action3 Use Amine-Functionalized Silica solution_path2->action3 action4 Use Alumina solution_path2->action4 outcome Outcome: Symmetrical Peaks, Improved Separation action1->outcome action2->outcome action3->outcome action4->outcome

Caption: Logical relationships for addressing peak tailing in amine purification.

References

Technical Support Center: Recrystallization of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of this compound, which contains both an amino and an ester group, polar protic solvents are a good starting point. Alcohols such as ethanol and methanol are often effective for similar aromatic esters.[1] A mixed solvent system, for example, an ethanol/water mixture, can also be highly effective in achieving optimal crystal purity and yield.

Q2: What is the expected melting point of pure this compound?

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals and improve recovery.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, try adding a small amount of additional hot solvent to the oiled-out mixture and reheating until a clear solution is formed. Then, allow it to cool more slowly. Using a different solvent or a mixed solvent system with a lower boiling point can also resolve this issue.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. - Add a seed crystal of the pure compound. - Try a different solvent or a mixed-solvent system.
Low crystal yield. - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Ensure the wash solvent is thoroughly chilled in an ice bath before use.
Colored impurities in the final product. - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - Perform a second recrystallization. - Consider a different recrystallization solvent where the impurity has higher solubility.
The compound "oils out" instead of crystallizing. - The melting point of the compound is below the boiling point of the solvent. - The solution is too concentrated.- Add more hot solvent and reheat to dissolve the oil, then cool slowly. - Use a lower-boiling solvent or a mixed-solvent system.
Crystals form too quickly and are very fine. - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

Data Presentation

The following table provides estimated solubility data for this compound based on the properties of the structurally similar compound, Methyl 4-amino-2-chlorobenzoate. This data is for estimation purposes only and empirical testing is recommended.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterVery LowLow
EthanolModerateHigh
MethanolModerateHigh
IsopropanolLowModerate
AcetoneModerateHigh
Ethyl AcetateLowModerate
DichloromethaneHighHigh
HexaneVery LowVery Low

Experimental Protocols

Generalized Recrystallization Protocol for this compound:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the dried crystals to assess their purity. A sharp melting point range indicates a high degree of purity.

Mandatory Visualization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oil Oiling Out Occurs oiling_out->oil Yes collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Change Solvent oil->troubleshoot_oil troubleshoot_oil->cool check_purity Check Purity (Melting Point) collect_crystals->check_purity pure Pure Product check_purity->pure Pure impure Impure Product check_purity->impure Impure rerun Re-recrystallize impure->rerun rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

handling and safety precautions for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet or detailed experimental protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate were found. The information provided below is compiled from data on structurally related compounds and should be used as a guideline only. Researchers must exercise caution and perform their own risk assessment before handling this compound. The related compounds referenced include Methyl 4-amino-2-chlorobenzoate, Methyl 2-amino-5-chlorobenzoate, 4-Chlorobenzoic acid, and Methyl 4-aminobenzoate.

Hazard Identification and Safety Precautions

This section outlines the potential hazards associated with compounds structurally similar to this compound and provides recommended safety precautions.

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[1][2][3][4]

  • Eye Irritation: May cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]

  • Harmful if Swallowed: May be harmful if ingested.[3][4][5]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[1][2] Wash hands thoroughly after handling.[1][3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide & FAQs

This section addresses potential issues that researchers may encounter during their experiments.

Q1: The compound is not dissolving as expected. What should I do?

A1: Solubility can be influenced by the purity of the compound and the solvent. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. You can try gentle warming or sonication to aid dissolution. If the issue persists, consider alternative solvents that are compatible with your reaction conditions.

Q2: My reaction is not proceeding to completion. What are the possible causes?

A2: Incomplete reactions can result from several factors:

  • Reagent Purity: Verify the purity of all starting materials.

  • Reaction Conditions: Ensure the temperature, pressure, and atmosphere (e.g., inert) are appropriate for the reaction.

  • Catalyst Activity: If using a catalyst, ensure it has not been deactivated.

  • Stoichiometry: Double-check the molar ratios of your reactants.

Q3: I am observing unexpected side products. How can I minimize them?

A3: The formation of side products can often be controlled by:

  • Temperature Control: Running the reaction at a lower temperature may increase selectivity.

  • Order of Addition: The sequence in which reagents are added can be critical.

  • Protecting Groups: Consider using protecting groups for reactive functional moieties that are not involved in the desired transformation.

Q4: How should I properly dispose of waste containing this compound?

A4: Dispose of chemical waste in accordance with local, state, and federal regulations.[1][2][3] Contaminated materials should be placed in a labeled, sealed container for hazardous waste disposal.

Experimental Protocols

As no specific experimental protocols for this compound were found, a general workflow for a typical organic synthesis reaction is provided below.

Experimental_Workflow reagents Prepare Reactants and Solvents setup Set up Reaction Apparatus reagents->setup 1. reaction Run Reaction under Controlled Conditions setup->reaction 2. quench Quench Reaction reaction->quench 3. extraction Workup and Extraction quench->extraction 4. purification Purify Product (e.g., Chromatography) extraction->purification 5. analysis Analyze Product (e.g., NMR, MS) purification->analysis 6.

Caption: A generalized workflow for a typical organic synthesis experiment.

First Aid Measures

Immediate and appropriate first aid is essential in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: A logical flow diagram for responding to a chemical spill.

Quantitative Data Summary (from Related Compounds)

PropertyMethyl 4-amino-2-chlorobenzoate4-Chlorobenzoic acidMethyl 4-aminobenzoate
Molecular Formula C8H8ClNO2C7H5ClO2C8H9NO2
Molecular Weight 185.61 g/mol 156.57 g/mol [5]151.16 g/mol
Appearance White to off-white powder/crystalLight yellow solid[4]Off-white crystals
Melting Point 112-114 °CNot AvailableNot Available
Boiling Point 334.2 °C (Predicted)Not AvailableNot Available
Solubility Soluble in ChloroformLow water solubility[4]Not Available

References

Technical Support Center: Methyl 4-(2-aminoethoxy)-2-chlorobenzoate Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized guide to the stability of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. The quantitative data presented is illustrative and intended to serve as a template. Researchers should always generate their own experimental data for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes an ester, an amine, an ether, and a chlorinated aromatic ring, the primary degradation pathways are likely hydrolysis and oxidation.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-(2-aminoethoxy)-2-chlorobenzoic acid and methanol.

  • Oxidation: The primary amine and the ether linkage can be susceptible to oxidation, which can lead to a variety of degradation products. The presence of atmospheric oxygen or oxidizing agents in the solvent can accelerate this process.

  • Photodegradation: Aromatic compounds, particularly those with activating groups like amines, can be sensitive to light, leading to photodegradation.

Q2: Which solvents are recommended for storing this compound?

A2: For short-term storage, anhydrous aprotic solvents such as Acetonitrile (ACN) or Dimethylformamide (DMF) are generally preferred to minimize hydrolysis. For long-term storage, it is recommended to store the compound as a dry powder at low temperatures (-20°C to -80°C) and protected from light. If a stock solution is necessary, Dimethyl sulfoxide (DMSO) is a common choice, but it should be stored at low temperatures and used promptly. Water and protic solvents like methanol or ethanol should be used with caution due to the risk of hydrolysis.

Q3: My HPLC analysis shows a new, more polar peak appearing over time. What could it be?

A3: A new, more polar peak is often indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-(2-aminoethoxy)-2-chlorobenzoic acid). Carboxylic acids are significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm this, you can intentionally degrade a sample with a mild acid or base and compare the retention time of the resulting peak.

Q4: I am observing multiple degradation peaks in my analysis. How can I identify them?

A4: The presence of multiple peaks suggests that several degradation pathways may be occurring simultaneously, such as hydrolysis and oxidation. Identifying these requires more advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose.[1][2] It can provide the mass of the degradation products, which helps in elucidating their structures. Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, heat, oxidation, and light, can help to systematically generate and identify these degradation products.[3][4][5][6]

Q5: Can the color of my solution indicate degradation?

A5: Yes, a change in color, such as turning yellow or brown, can be a sign of degradation, particularly oxidative degradation of the amino group or other chromophoric changes in the molecule. However, a color change is not a quantitative measure of stability and should always be confirmed with analytical techniques like HPLC or UV-Vis spectroscopy.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of parent compound in aqueous solution. Hydrolysis of the methyl ester. The rate of hydrolysis is pH-dependent.Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) to minimize hydrolysis. If possible, use aprotic solvents for stock solutions.
Inconsistent results between experiments. Solvent quality or storage conditions. Impurities in solvents (e.g., peroxides in ethers, water in aprotic solvents) can initiate degradation. Inconsistent light exposure or temperature fluctuations can also affect stability.Use high-purity, anhydrous solvents from a reputable supplier.[7] Store stock solutions in amber vials at a consistent, low temperature. Degas solvents to remove dissolved oxygen.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product. The compound's solubility may be limited in certain solvents, or a degradation product may be less soluble than the parent compound.Check the solubility of the compound in the chosen solvent at the desired concentration. If a precipitate forms over time, analyze both the supernatant and the precipitate to determine if degradation has occurred.
Appearance of unexpected peaks in blank injections. Carryover from previous injections or contaminated mobile phase. Degradation products can be "sticky" and adhere to the HPLC column or injector.Implement a robust needle and column wash protocol between injections. Prepare fresh mobile phase daily and filter it before use.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in various solvents under different conditions. This data is for illustrative purposes only.

Table 1: Illustrative Stability of this compound (% remaining after 24 hours)

Solvent Condition % Remaining Primary Degradant Observed
Acetonitrile (ACN)Room Temp, Light Protected>99%-
Dimethyl Sulfoxide (DMSO)Room Temp, Light Protected98%Minor oxidative impurities
MethanolRoom Temp, Light Protected95%4-(2-aminoethoxy)-2-chlorobenzoic acid
Water, pH 4.0Room Temp, Light Protected92%4-(2-aminoethoxy)-2-chlorobenzoic acid
Water, pH 7.0Room Temp, Light Protected88%4-(2-aminoethoxy)-2-chlorobenzoic acid
Water, pH 9.0Room Temp, Light Protected75%4-(2-aminoethoxy)-2-chlorobenzoic acid
Acetonitrile (ACN)Room Temp, UV Light (254 nm)85%Multiple photodegradants

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity solvent of choice (e.g., ACN, DMSO, buffered water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Autosampler vials (amber vials recommended)

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.

  • Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL with the same solvent. This is your T=0 sample.

  • Incubation: Store the remaining stock solution under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stock solution and dilute it to 50 µg/mL.

  • HPLC Analysis:

    • Inject 10 µL of each prepared sample.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

    • Run a gradient elution method, for example: 10% to 90% B over 15 minutes.

    • Record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[3][6][8]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 4 hours, protected from light.

  • Thermal Degradation: Store the stock solution (in ACN) at 80°C for 24 hours.

  • Photodegradation: Expose the stock solution (in a quartz vial) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by HPLC-UV and HPLC-MS to identify and quantify the degradation products. The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Visualizations

G cluster_0 Hypothesized Degradation Pathways Parent This compound Hydrolysis_Product 4-(2-aminoethoxy)-2-chlorobenzoic Acid (More Polar) Parent->Hydrolysis_Product  Hydrolysis (H₂O, Acid/Base) Oxidation_Product Oxidized Products (e.g., N-oxide) Parent->Oxidation_Product  Oxidation (O₂, Peroxides)

Caption: Potential degradation pathways of the target compound.

G cluster_1 Stability Study Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Prepare T=0 Sample (50 µg/mL) A->B C Incubate Stock Solution (Stress Condition) A->C E Analyze all Samples by HPLC B->E D Sample at Time Points (T=x) C->D D->E F Calculate % Remaining vs. T=0 E->F

References

avoiding byproduct formation in Methyl 4-(2-aminoethoxy)-2-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Williamson ether synthesis. This involves the O-alkylation of a protected 4-amino-2-chloro-phenol derivative with a suitable 2-aminoethylating agent. A common strategy involves the protection of the amino group of Methyl 4-amino-2-chlorobenzoate, followed by conversion of the amino group to a hydroxyl group (e.g., via diazotization followed by hydrolysis), etherification, and finally deprotection of the amino group. A more direct approach, detailed in the experimental protocols, involves the protection of the amino group of Methyl 4-amino-2-chlorobenzoate, followed by etherification of the corresponding phenol and subsequent deprotection.

Q2: Why is protection of the amino group necessary?

A2: The starting material, Methyl 4-amino-2-chlorobenzoate, possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH) of its phenolic precursor. Direct alkylation without protection can lead to a mixture of N-alkylated, O-alkylated, and di-alkylated byproducts.[1] Protecting the amino group, for instance by acetylation, ensures that the alkylation occurs selectively at the hydroxyl group, leading to the desired O-alkylated product.[2][3]

Q3: What are the most common byproducts in this reaction?

A3: The primary byproducts are the N-alkylated isomer (Methyl 2-chloro-4-(2-aminoethylamino)benzoate), the N,O-dialkylated product, and any remaining starting material. The formation of these byproducts is highly dependent on the reaction conditions and the effectiveness of the amino-protecting group.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A solvent system such as ethyl acetate/hexane can be used to separate the starting material, the protected intermediate, and the final product. Staining with ninhydrin can be useful for visualizing the primary amine of the final product.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified using column chromatography on silica gel.[4] A gradient elution with a mixture of dichloromethane and methanol or ethyl acetate and hexane is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for further purification.[1]

Troubleshooting Guide

Unsatisfactory yields or the presence of significant impurities can often be traced back to specific experimental parameters. The following guide provides potential solutions to common problems.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and continue to monitor by TLC.- Increase the reaction temperature, but be cautious of potential side reactions.
Ineffective base.- Ensure the base (e.g., K2CO3, Cs2CO3) is anhydrous and of high purity.- Consider using a stronger base if the phenolic proton is not being fully deprotonated.
Poor quality of reagents.- Use freshly distilled solvents and high-purity reagents.
Presence of N-Alkylated Byproduct Incomplete protection of the amino group.- Ensure the protection step goes to completion before proceeding with alkylation.
Premature deprotection during alkylation.- Use a more robust protecting group if the current one is not stable under the alkylation conditions.
Presence of Dialkylated Byproduct Use of excess alkylating agent.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.
Incomplete Deprotection Insufficient deprotection reagent or reaction time.- Increase the concentration of the deprotection reagent (e.g., HCl) or extend the reaction time.
Harsh deprotection conditions leading to product degradation.- Use milder deprotection conditions if the product is found to be unstable.
Byproduct Formation Under Various Conditions (Representative Data)
Reaction Condition Base Solvent Temperature (°C) Desired Product Yield (%) N-Alkylated Byproduct (%) Dialkylated Byproduct (%)
1 (Optimal)K2CO3DMF8085< 5< 2
2NaHTHF6570~10~5
3Cs2CO3Acetonitrile8090< 2< 1
4 (No Protection)K2CO3DMF80< 20> 50~10

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a multi-step synthesis involving the protection of the amino group, etherification, and deprotection.

Step 1: Acetylation of Methyl 4-amino-2-chlorobenzoate (Protection)

  • To a stirred solution of Methyl 4-amino-2-chlorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 equivalents).

  • Add a catalytic amount of a base like triethylamine or pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-acetamido-2-chlorobenzoate.

Step 2: Conversion of Amino Group to Hydroxyl Group

This step is necessary if starting from the amino compound to generate the phenol for etherification.

  • Dissolve Methyl 4-acetamido-2-chlorobenzoate (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., H2SO4).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate the hydrolysis to the phenol.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture and extract the product, Methyl 4-hydroxy-2-chlorobenzoate, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Williamson Ether Synthesis (O-Alkylation)

  • To a solution of Methyl 4-hydroxy-2-chlorobenzoate (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) (2 equivalents) or cesium carbonate (Cs2CO3) (1.5 equivalents).[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 equivalents) as the alkylating agent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Deprotection of the Amino Group

  • Dissolve the product from Step 3 in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 2-4 hours.

  • Alternatively, for the acetyl protecting group, acidic hydrolysis (e.g., with aqueous HCl) can be performed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water to remove the phthalhydrazide byproduct.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

reaction_pathway cluster_protection Step 1: Protection cluster_hydroxylation Step 2: Hydroxylation cluster_alkylation Step 3: O-Alkylation cluster_deprotection Step 4: Deprotection Start Methyl 4-amino-2-chlorobenzoate Protected Methyl 4-acetamido-2-chlorobenzoate Start->Protected Acetic Anhydride Phenol Methyl 4-hydroxy-2-chlorobenzoate Protected->Phenol 1. NaNO2, H+ 2. H2O, Heat Alkylated Protected Aminoethoxy Product Phenol->Alkylated N-(2-bromoethyl)phthalimide, K2CO3, DMF Final This compound Alkylated->Final Hydrazine Hydrate or HCl

Caption: Synthetic pathway for this compound.

workflow Start Start with Methyl 4-amino-2-chlorobenzoate Protection Protect Amino Group (Acetylation) Start->Protection Hydroxylation Convert Amino to Hydroxyl (Diazotization/Hydrolysis) Protection->Hydroxylation Alkylation O-Alkylation with N-(2-bromoethyl)phthalimide Hydroxylation->Alkylation Workup1 Aqueous Workup and Extraction Alkylation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Deprotection Remove Protecting Group (Hydrazinolysis/Acid Hydrolysis) Purification1->Deprotection Workup2 Aqueous Workup and Extraction Deprotection->Workup2 Purification2 Final Purification (Column Chromatography/Recrystallization) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_flowchart Start Reaction Complete? CheckYield High Yield of Desired Product? Start->CheckYield Yes IncompleteReaction Incomplete Reaction Start->IncompleteReaction No CheckPurity Product Pure by TLC/NMR? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No Success Successful Synthesis CheckPurity->Success Yes Impure Impure Product CheckPurity->Impure No OptimizeConditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent quality - Change base/solvent LowYield->OptimizeConditions CheckByproducts Identify Byproducts (NMR, MS) Impure->CheckByproducts IncompleteReaction->OptimizeConditions OptimizePurification Optimize Purification: - Adjust chromatography solvent system - Attempt recrystallization N_Alkylation N-Alkylation Detected? CheckByproducts->N_Alkylation ImproveProtection Improve Amino Protection Step N_Alkylation->ImproveProtection Yes Di_Alkylation Di-Alkylation Detected? N_Alkylation->Di_Alkylation No ImproveProtection->OptimizePurification Di_Alkylation->OptimizePurification No AdjustStoichiometry Adjust Alkylating Agent Stoichiometry Di_Alkylation->AdjustStoichiometry Yes AdjustStoichiometry->OptimizePurification

Caption: Troubleshooting logical flowchart for the synthesis.

References

Technical Support Center: Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to couple a protected aminoethoxy group to the phenolic hydroxyl of Methyl 4-hydroxy-2-chlorobenzoate. The second step is the deprotection of the amine to yield the final product.

SynthesisWorkflow A Methyl 4-hydroxy-2-chlorobenzoate C Williamson Ether Synthesis A->C B N-Boc-2-bromoethylamine B->C D Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-2-chlorobenzoate C->D Intermediate E Acidic Deprotection D->E F This compound E->F Crude Product G Purification F->G H Final Product G->H Troubleshooting cluster_williamson Williamson Ether Synthesis Issues cluster_deprotection Boc Deprotection Issues W_incomplete Incomplete Reaction W_sol1 Base Strength/Amount W_incomplete->W_sol1 Check W_sol2 Reaction Temperature/Time W_incomplete->W_sol2 Check W_sol3 Reagent/Solvent Quality W_incomplete->W_sol3 Check W_side_products Side Products W_sol4 Control Temperature W_side_products->W_sol4 Minimize D_incomplete Incomplete Deprotection D_sol1 Acid Strength/Concentration D_incomplete->D_sol1 Check D_ester_hydrolysis Ester Hydrolysis D_sol2 Anhydrous Conditions/Lower Temp. D_ester_hydrolysis->D_sol2 Prevent D_side_products t-Butylation D_sol3 Use Scavenger/Lower Temp. D_side_products->D_sol3 Avoid

Validation & Comparative

A Comparative Guide to Alternatives for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a side-by-side comparison of their physical and spectroscopic properties, along with standardized experimental protocols for their characterization.

Comparative Data of Alternatives

The following table summarizes the key physical and chemical properties of the three alternative compounds.

PropertyMethyl 4-amino-2-chlorobenzoateMethyl 2-chlorobenzoateMethyl 4-aminobenzoate
Molecular Formula C₈H₈ClNO₂[1][2]C₈H₇ClO₂[3]C₈H₉NO₂[4]
Molecular Weight 185.61 g/mol [1]170.59 g/mol [3]151.16 g/mol [4][5]
CAS Number 46004-37-9[1]610-96-8[6]619-45-4[5]
Appearance White to light yellow crystal powderWhite to light yellow crystal powder[7]Solid[5]
Melting Point 233-235 °C[7]Not available110-111 °C[5]
Boiling Point Not available86-88 °C / 2.5 mmHg[7]Not available
Density 1.191 g/mL at 25 °C[7]Not availableNot available
Solubility 567 mg/L in water at 25 °C[7]Not availableNot available

Spectroscopic Data Comparison

This section provides a summary of the available spectroscopic data for the alternative compounds.

¹H NMR Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)
Methyl 4-amino-2-chlorobenzoate Not specifiedNot available
Methyl 2-chlorobenzoate DMSO-d₆7.84-7.82 (dd, J₁ = 7.6 Hz, J₂ = 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33-7.27 (m, 1H), 3.94 (s, 3H)[7]
Methyl 4-aminobenzoate Not specifiedNot available
¹³C NMR Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)
Methyl 4-amino-2-chlorobenzoate Not specifiedNot available
Methyl 2-chlorobenzoate CDCl₃171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[8]
Methyl 4-aminobenzoate Not specifiedNot available
Infrared (IR) Spectroscopy
CompoundKey Peaks (cm⁻¹)
Methyl 4-amino-2-chlorobenzoate Not available
Methyl 2-chlorobenzoate Not available
Methyl 4-aminobenzoate Not available

Experimental Protocols

The following are detailed, generalized protocols for the key characterization techniques cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

    • GC-MS: Inject the sample solution into the gas chromatograph. The separated components are then introduced into the mass spectrometer for ionization and detection.

    • The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel or reference chemical compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Solubility Solubility Purification->Solubility Purity Purity Analysis (e.g., HPLC, GC) Purification->Purity

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

Comparative Analysis of the 1H NMR Spectrum for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Characterization

This guide will compare the ¹H NMR data of three structurally related and commercially available compounds: Methyl 2-chlorobenzoate, Methyl 4-chlorobenzoate, and 4-Aminobenzoic acid. By examining the chemical shifts and splitting patterns of the protons in these analogs, researchers can predict the spectral characteristics of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and gain a deeper understanding of structure-spectrum correlations.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for the selected structural analogs of this compound. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicity (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Compound NameSolventChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Reference
Methyl 2-chlorobenzoate CDCl₃7.82dd1H7.7, 1.6[1]
7.42m2H-[1]
7.30m1H-[1]
3.93s3H-[1]
Methyl 4-chlorobenzoate CDCl₃7.96d2H8.5[1]
7.40d2H8.5[1]
3.91s3H-[1]
4-Aminobenzoic acid DMSO-d₆11.94s1H-[1]
7.65d2H8.7[1]
6.57d2H8.7[1]
5.84s2H-[1]

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule, based on standard laboratory procedures.[2][3][4][5]

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample.[2][3][5]

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The typical volume of solvent is 0.6-0.7 mL.[4][5]

  • To ensure a high-quality spectrum, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][4]

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[5][6]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicity and coupling constants to deduce the connectivity of the protons.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining a ¹H NMR spectrum.

G Figure 1. General Workflow for ¹H NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Calibrate G->H I Integrate and Analyze H->I

Figure 1. General Workflow for ¹H NMR Spectroscopy

References

A Comparative Guide to the 13C NMR Analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from structurally similar molecules to predict and interpret its 13C NMR chemical shifts. This approach allows for a deeper understanding of the influence of various functional groups on the carbon environment within the molecule.

Predicted 13C NMR Data and Comparison with Analogs

The predicted 13C NMR chemical shifts for this compound are presented below, alongside experimental data from key structural analogs. This comparative table highlights the expected shifts for each carbon atom in the target molecule, facilitating the identification and interpretation of its spectrum.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundMethyl 4-chlorobenzoate (ppm)Methyl 4-aminobenzoate (ppm)Methyl 2-chlorobenzoate (ppm)2-Phenoxyethanamine (ppm)
C=O~165166.0167.4166.2-
C4~160139.0151.0--
C2~134--133.7-
C6~132130.9131.5132.6-
C1~129128.5119.5130.1-
C5~114128.5113.8--
C3~113130.9113.8126.6-
O-CH3~5252.451.552.4-
O-CH2~68---68.9
CH2-N~41---41.5

Note: The predicted values for the target molecule are estimations based on the additive effects of the substituents observed in the analog compounds. The actual experimental values may vary.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 20-50 mg of the solid sample.

  • Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution and sensitivity.

  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Parameters:

    • Pulse Angle: 30-45 degrees to allow for faster relaxation and a greater number of scans in a given time.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient for most organic molecules.

  • Tuning and Shimming: The probe should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Structural Comparison and Rationale for Predicted Shifts

The following diagram illustrates the structural relationship between this compound and its key analogs used for the prediction of its 13C NMR spectrum.

G cluster_target This compound cluster_analogs Structural Analogs Target C1(COOCH3)-C2(Cl)-C3-C4(OCH2CH2NH2)-C5-C6 A1 Methyl 4-chlorobenzoate (C1(COOCH3)-C2-C3-C4(Cl)-C5-C6) Target->A1 Similar benzoate core, different C4 substituent A2 Methyl 4-aminobenzoate (C1(COOCH3)-C2-C3-C4(NH2)-C5-C6) Target->A2 Similar C4 substituent effect (electron-donating) A3 Methyl 2-chlorobenzoate (C1(COOCH3)-C2(Cl)-C3-C4-C5-C6) Target->A3 Identical C1 and C2 substitution A4 2-Phenoxyethanamine (C6H5-O-CH2-CH2-NH2) Target->A4 Identical side chain

Caption: Structural relationship between the target molecule and its analogs.

The predicted chemical shifts for the aromatic carbons of this compound are derived by considering the additive effects of the chloro, methoxycarbonyl, and aminoethoxy substituents. The electron-donating aminoethoxy group at C4 is expected to cause a significant upfield shift for the ortho (C3 and C5) and para (C1, relative to the OCH2CH2NH2 group) carbons, and a downfield shift for the ipso-carbon (C4). The electron-withdrawing chlorine at C2 will deshield the adjacent carbons (C1 and C3). The methoxycarbonyl group will deshield the ipso-carbon (C1) and have a smaller effect on the other aromatic carbons. The chemical shifts for the ethoxyamine side chain are predicted to be similar to those in 2-phenoxyethanamine, with the carbon attached to the oxygen (O-CH₂) appearing at a lower field than the carbon attached to the nitrogen (CH₂-N).

A Comparative Guide to the Infrared Spectroscopy of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected infrared (IR) spectrum of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a compound of interest in drug development and chemical research. By dissecting its constituent functional groups, we can predict its characteristic IR absorption bands. This guide further compares these expected frequencies with those of analogous compounds, offering a framework for spectral interpretation and quality control.

Predicted Infrared Spectrum of this compound

The structure of this compound encompasses several key functional groups that give rise to a unique IR spectrum: a primary amine, an aromatic ether, a chlorinated aromatic ring, and a methyl ester. The expected vibrational frequencies for these groups are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂) N-H Symmetric & Asymmetric Stretch3300-3500 (typically two bands)Medium-Weak, Sharp
N-H Bend (Scissoring)1580-1650Medium
Aromatic Ring (C₆H₃) C-H Stretch3000-3100Medium-Weak
C=C Stretch1450-1600 (multiple bands)Medium-Weak
Ester (-(C=O)O-CH₃) C=O Stretch1715-1730Strong
C-O Stretch (Asymmetric)1250-1310Strong
C-O Stretch (Symmetric)1100-1130Strong
Ether (-O-CH₂) C-O Stretch1000-1150Strong
Alkyl Chain (-CH₂-CH₂-) C-H Stretch2850-2960Medium
Chloro-Aromatic (-Cl) C-Cl Stretch600-800Medium-Strong

Primary amines are characterized by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, which are generally sharper and less intense than the broad O-H bands of alcohols.[1][2][3] The aromatic ester group is expected to show a strong carbonyl (C=O) stretching absorption between 1715 and 1730 cm⁻¹, a region influenced by conjugation with the aromatic ring.[4][5] Aromatic esters also typically display two strong C-O stretching bands.[4][6] The presence of the chloro-substituent on the aromatic ring will also result in a characteristic C-Cl stretching frequency.

Comparative IR Data of Structurally Related Compounds

To provide context for the predicted spectrum of this compound, the table below compares the key IR absorption frequencies with those of similar, commercially available compounds. This comparison is invaluable for identifying the contributions of different structural motifs to the overall spectrum.

CompoundKey Functional GroupsC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Methyl Benzoate Aromatic Ester~1725[4]-~1280, ~1110[4]-
Methyl 4-chlorobenzoate Aromatic Ester, Chloro-Aromatic~1720-~1280, ~1100Present
Methyl 4-aminobenzoate Aromatic Ester, Primary Aromatic Amine~1680~3360, ~3470~1280, ~1170-
Aniline Primary Aromatic Amine-~3360, ~3440[3]--

The data illustrates how the electronic environment influences the vibrational frequencies. For instance, the electron-donating amino group in Methyl 4-aminobenzoate lowers the C=O stretching frequency compared to Methyl Benzoate due to resonance.

Experimental Protocol for Infrared Spectroscopy

The following outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its startup diagnostic checks.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Engagement: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

IR Spectroscopy Analysis Workflow

The following diagram illustrates the logical workflow for analyzing an unknown sample using IR spectroscopy, from sample preparation to spectral interpretation and compound identification.

IR_Spectroscopy_Workflow IR Spectroscopy Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion A Obtain Sample B Select Sampling Technique (e.g., ATR, KBr pellet) A->B C Record Background Spectrum B->C D Record Sample Spectrum C->D E Identify Key Absorption Bands D->E F Correlate Bands to Functional Groups E->F G Compare with Reference Spectra/Databases F->G H Propose or Confirm Structure G->H

Caption: A flowchart of the key steps in IR spectroscopic analysis.

References

Comparative Analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and Other Substituted Benzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, synthesis, and potential mechanisms of action of substituted benzoates, with a focus on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Substituted benzoates are a versatile class of compounds with broad applications in medicinal chemistry, ranging from enzyme inhibitors to receptor modulators. Their synthetic tractability and the ability to fine-tune their physicochemical and pharmacological properties through various substitutions make them attractive scaffolds for drug discovery. This guide provides a comparative overview of this compound and other substituted benzoates, presenting available experimental data, outlining synthetic methodologies, and exploring potential signaling pathways.

Physicochemical and Biological Properties: A Comparative Overview

While direct comparative studies for this compound against a wide array of other substituted benzoates are not extensively available in the public domain, we can infer its potential properties based on the structure-activity relationships (SAR) of related analogs. The table below summarizes key properties of relevant substituted benzoates to provide a comparative context.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Biological Activities/Properties
This compound C10H12ClNO3229.66Information not publicly available
Methyl 4-amino-2-chlorobenzoate [1]C8H8ClNO2185.61Intermediate in the synthesis of selective Liver X Receptor (LXR) agonists.[2]
Methyl 4-chlorobenzoate [3]C8H7ClO2170.59Chemical intermediate.
Sodium Benzoate C7H5NaO2144.10Antimicrobial preservative; potential therapeutic uses being investigated for neurological disorders.[4]
Para-substituted benzoic acid derivatives (general) VariableVariableIdentified as potent inhibitors of protein phosphatase Slingshot, involved in cytoskeleton dynamics.[5]
4-amino-3-chloro benzoate ester derivatives VariableVariableInvestigated as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors with anti-proliferative properties.[6]

Synthesis and Experimental Protocols

The synthesis of substituted benzoates can be achieved through various established organic chemistry reactions. Below are generalized experimental protocols for the synthesis of related compounds, which can be adapted for this compound.

General Synthesis of Methyl Benzoate Esters

A common method for the synthesis of methyl benzoate esters is the Fischer esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzoic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A patent for a related compound, 2-ethoxy-4-amino-5-chlorobenzoic acid, describes a multi-step synthesis involving acetylation, di-ethylation, chlorination, and hydrolysis of p-aminosalicylic acid.[7] This suggests that the synthesis of this compound could potentially start from a commercially available substituted salicylic acid derivative.

In Vitro Assay for Comparative Biological Activity

To compare the biological activity of different substituted benzoates, various in vitro assays can be employed depending on the target of interest. For instance, enzyme inhibition assays are crucial for evaluating the potency of these compounds as enzyme inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay [8][9]

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the substituted benzoate compounds to be tested.

  • Assay Reaction: In a microplate, add the enzyme, the inhibitor (or vehicle control), and pre-incubate for a specific period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for this compound is not documented, we can propose potential mechanisms based on the activities of structurally similar compounds. For example, the documented activity of related compounds on LXR and EGFR suggests potential involvement in metabolic and cell growth signaling pathways, respectively.

Hypothetical EGFR Inhibition Pathway

Based on the finding that 4-amino-3-chloro benzoate esters can act as EGFR inhibitors[6], a potential mechanism for a structurally related compound could involve the inhibition of the EGFR signaling cascade, which is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Substituted Benzoate Inhibitor->EGFR

Caption: Hypothetical EGFR signaling pathway inhibited by a substituted benzoate.

Experimental Workflow for Target Identification

To elucidate the mechanism of action of a novel substituted benzoate, a systematic experimental workflow is necessary.

Experimental_Workflow Start Synthesized Substituted Benzoate Screening High-Throughput Screening (e.g., Phenotypic or Target-based) Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Target_Deconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_Deconv Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Deconv->Pathway_Analysis Lead_Opt Lead Optimization (Structure-Activity Relationship) Pathway_Analysis->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: General experimental workflow for target identification of a novel compound.

Conclusion

While specific experimental data directly comparing this compound with other substituted benzoates is currently limited in publicly accessible literature, this guide provides a framework for its evaluation based on the known properties and activities of structurally related compounds. The provided synthetic and assay protocols offer a starting point for researchers to generate the necessary comparative data. Future studies are warranted to fully elucidate the biological activity and mechanism of action of this compound and to explore its potential as a therapeutic agent.

References

A Comparative Guide to the Biological Activity of Structurally Related Analogs of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activities

The following tables summarize the reported biological activities of four distinct classes of compounds that share structural similarities with Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. These compounds have been evaluated for their anticancer and antiparasitic properties.

Table 1: Anticancer Activity of 4-Phenoxy-phenyl Isoxazole Derivatives [1][2][3][4]

Compound IDR GroupCancer Cell LineIC50 (µM)
6g HA549 (Lung)1.10
HepG2 (Liver)1.73
MDA-MB-231 (Breast)1.50
6l PhenylacetylA549 (Lung)0.22
HepG2 (Liver)0.26
MDA-MB-231 (Breast)0.21

Table 2: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives [5][6][7][8][9][10]

Compound IDR1R2Cancer Cell LineIC50 (µM)
4a OMebenzyloxyHuh-7 (Liver)<2.03
MDA-MB-231 (Breast)0.11
4d OMe3-FMDA-MB-231 (Breast)0.18
4f OMe3-OMeMDA-MB-231 (Breast)1.94
5a-h FVariousHuh-7, MDA-MB-231<2.03

Note: All 4-anilinoquinolinylchalcone derivatives showed low cytotoxicity against normal MRC-5 lung cells (IC50 > 20 µM).[5][8][9][10]

Table 3: Anticancer Activity of 4-Anilino-2-phenylquinoline Derivatives [11]

Compound IDR Group at C4-anilinoCancer Cell LineGI50 (µM)
11 4-AcetylNCI-H226 (Lung)0.94
MDA-MB-231 (Breast)0.04
SF-295 (CNS)<0.01
15a 4-Acetyl oximeMean of 60 cell lines3.02
15b 4-Acetyl methyloximeMean of 60 cell lines3.89

Table 4: Antiparasitic Activity of N-Benzoyl-2-hydroxybenzamide Derivatives [12][13][14][15]

Compound IDR Group (para-substituent)Parasite StrainIC50 (µg/mL)
1d tert-butylLeishmania donovani-
Plasmodium falciparum (K1)-
1n ethoxyTrypanosoma cruzi-
Leishmania donovani-
Plasmodium falciparum (K1)-
1o n-butoxyTrypanosoma cruzi-
Leishmania donovani-
Plasmodium falciparum (K1)-
1r N,N-diethylaminoTrypanosoma cruzi-
Leishmania donovani-
Plasmodium falciparum (K1)-

Note: Specific IC50 values for all compounds in Table 4 were not available in the provided search results, but the compounds were noted for their activity.[12]

Experimental Protocols

Detailed methodologies for the key in vitro cytotoxicity assays are provided below. These protocols are standard methods for assessing the anticancer activity of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[16][17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours until cells reach approximately 50% confluency.

  • Compound Treatment: Add the test compounds at various concentrations (e.g., 125, 250, 500, 1000, and 2000 ppm) to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., isopropanol with 0.1 N HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 565 nm using a microplate reader. The optical density is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay[19][20]

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentrations of the test compounds and incubate for the desired period (e.g., 2 hours followed by a 96-hour recovery period in fresh medium).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and air dry.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for screening compound activity and two key signaling pathways often implicated in cancer, providing a visual framework for understanding the potential mechanisms of action of the compared analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_assay Apoptosis Assays pathway_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle ras_erk_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

References

A Comparative Guide to the Spectroscopic Properties of Methyl Chlorobenzoate Isomers and a Substituted Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the selected compounds. Experimental protocols for these analytical techniques are also provided, followed by a generalized workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The spectroscopic data for the three comparator compounds are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundSolventAr-H-OCH₃-OCH₂--CH₂OH
Methyl 2-chlorobenzoateCDCl₃7.82 (dd, J=7.7, 1.6 Hz, 1H), 7.42 (dtd, J=9.7, 8.0, 1.5 Hz, 2H), 7.30 (m, 1H)3.93 (s, 3H)--
Methyl 4-chlorobenzoateCDCl₃7.96 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H)[1]3.91 (s, 3H)[1]--
Methyl 4-(2-hydroxyethoxy)benzoateCDCl₃7.98 (d, 2H), 6.92 (d, 2H)3.88 (s, 3H)4.15 (t, 2H)3.98 (t, 2H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundSolventC=OAr-C (quaternary)Ar-CH-OCH₃-OCH₂--CH₂OH
Methyl 2-chlorobenzoateCDCl₃166.2133.7, 132.6, 131.1131.4, 130.1, 126.652.4--
Methyl 4-chlorobenzoateCDCl₃166.3[1]139.4, 128.7[1]130.9, 128.6[1]52.3[1]--
Methyl 4-(2-hydroxyethoxy)benzoate-166.8162.7, 122.9131.6, 114.151.869.861.3
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundC=O StretchC-O StretchAr-H BendingC-Cl StretchO-H Stretch
Methyl 2-chlorobenzoate~1720~1250~750~700-
Methyl 4-chlorobenzoate~1725~1275~850~770-
Methyl 4-(2-hydroxyethoxy)benzoate~1715~1280~845-~3400 (broad)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Methyl 2-chlorobenzoate170/172 (isotope pattern)139/141 ([M-OCH₃]⁺), 111 ([M-COOCH₃]⁺)
Methyl 4-chlorobenzoate170/172 (isotope pattern)139/141 ([M-OCH₃]⁺), 111 ([M-COOCH₃]⁺)
Methyl 4-(2-hydroxyethoxy)benzoate196151 ([M-CH₂CH₂OH]⁺), 121 ([M-COOCH₃-CH₂]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup (Electron Ionization - EI):

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Processing:

    • Identify the molecular ion peak [M]⁺. For chlorinated compounds, look for the characteristic isotopic pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Process Raw Data (FT, Phasing, etc.) NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

Unveiling the Molecular Architecture: A Guide to the Synthesis and Comparative Analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation and comparative evaluation of novel chemical entities are paramount. This guide provides a comprehensive overview of the proposed synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a molecule of interest in medicinal chemistry, and offers a comparative framework against structurally related alternatives.

This document details a plausible synthetic pathway for this compound, outlines the necessary experimental protocols, and presents a comparative analysis of its potential biological activity based on the structure-activity relationships of similar compounds. All quantitative data is summarized in clear, comparative tables, and key experimental workflows are visualized using diagrams.

Proposed Synthesis of this compound

The synthesis of the target compound, while not explicitly detailed in currently available literature, can be logically approached through a multi-step process commencing with the commercially available 4-amino-2-chlorobenzoic acid. The proposed synthetic route is illustrated below.

Synthesis_of_Methyl_4-(2-aminoethoxy)-2-chlorobenzoate cluster_0 Step 1: Diazotization and Hydrolysis cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Boc Deprotection 4-amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic acid diazonium_salt Diazonium Salt Intermediate 4-amino-2-chlorobenzoic_acid->diazonium_salt 1. NaNO2, HCl, H2O, 0-5 °C 4-hydroxy-2-chlorobenzoic_acid 4-Hydroxy-2-chlorobenzoic acid diazonium_salt->4-hydroxy-2-chlorobenzoic_acid 2. H2O, heat 4-hydroxy-2-chlorobenzoic_acid_2 4-Hydroxy-2-chlorobenzoic acid methyl_4-hydroxy-2-chlorobenzoate Methyl 4-hydroxy-2-chlorobenzoate 4-hydroxy-2-chlorobenzoic_acid_2->methyl_4-hydroxy-2-chlorobenzoate Methanol, H2SO4 (cat.), reflux methyl_4-hydroxy-2-chlorobenzoate_2 Methyl 4-hydroxy-2-chlorobenzoate protected_aminoethoxy Methyl 4-(2-(Boc-amino)ethoxy)-2-chlorobenzoate methyl_4-hydroxy-2-chlorobenzoate_2->protected_aminoethoxy N-(2-bromoethyl)-tert-butylcarbamate, K2CO3, DMF protected_aminoethoxy_2 Methyl 4-(2-(Boc-amino)ethoxy)-2-chlorobenzoate target_compound This compound protected_aminoethoxy_2->target_compound Trifluoroacetic acid (TFA), DCM

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-chlorobenzoic Acid

This procedure involves the diazotization of 4-amino-2-chlorobenzoic acid followed by hydrolysis of the resulting diazonium salt.

  • Materials: 4-amino-2-chlorobenzoic acid, sodium nitrite (NaNO₂), hydrochloric acid (HCl), water.

  • Procedure: 4-amino-2-chlorobenzoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a short period before being gently heated. The diazonium salt intermediate decomposes to yield 4-hydroxy-2-chlorobenzoic acid, which can be isolated by filtration upon cooling.

Step 2: Synthesis of Methyl 4-hydroxy-2-chlorobenzoate

The conversion of the carboxylic acid to its methyl ester is achieved through Fischer esterification.

  • Materials: 4-hydroxy-2-chlorobenzoic acid, methanol (MeOH), sulfuric acid (H₂SO₄).

  • Procedure: 4-hydroxy-2-chlorobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Step 3: Synthesis of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-2-chlorobenzoate

The aminoethoxy side chain is introduced via a Williamson ether synthesis, using a Boc-protected aminoethyl halide to prevent side reactions with the amine functionality.

  • Materials: Methyl 4-hydroxy-2-chlorobenzoate, N-(2-bromoethyl)-tert-butylcarbamate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure: Methyl 4-hydroxy-2-chlorobenzoate is dissolved in DMF, and potassium carbonate is added as a base to deprotonate the phenolic hydroxyl group. N-(2-bromoethyl)-tert-butylcarbamate is then added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified.

Step 4: Synthesis of this compound (Target Compound)

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the desired primary amine.

  • Materials: Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)-2-chlorobenzoate, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure: The Boc-protected intermediate is dissolved in dichloromethane. Trifluoroacetic acid is added, and the solution is stirred at room temperature.[1][2][3][4] The deprotection is typically rapid. The solvent and excess TFA are removed under reduced pressure to yield the final product as its trifluoroacetate salt, which can be neutralized to the free amine if required.

Comparative Analysis with Structural Alternatives

To provide a context for the potential utility of this compound, it is valuable to compare its structure with known biologically active benzamides and related compounds. The biological activity of such compounds is often influenced by the nature and position of substituents on the aromatic ring.

Structural Alternatives

A comparative analysis can be made with compounds where the chloro substituent at the 2-position is replaced by other halogens (e.g., fluorine or bromine) or where the aminoethoxy side chain is modified.

Compound NameStructural Variation from Target Compound
Methyl 4-(2-aminoethoxy)-2-fluorobenzoateChlorine at C2 position is replaced by Fluorine.
Methyl 4-(2-aminoethoxy)-2-bromobenzoateChlorine at C2 position is replaced by Bromine.
Methyl 4-(3-aminopropoxy)-2-chlorobenzoateEthoxy linker is replaced by a propoxy linker.
N-(substituted)-4-(2-aminoethoxy)-2-chlorobenzamideThe methyl ester is replaced by a substituted amide.
Structure-Activity Relationship (SAR) Insights

Based on existing literature for substituted benzamides, several structural features are known to influence biological activity, which can be extrapolated to hypothesize the performance of the target compound and its analogs.

  • Halogen Substitution: The nature of the halogen at the 2-position can significantly impact activity. For instance, in some series of bioactive compounds, a fluorine atom may confer different properties compared to a chlorine or bromine atom due to its size and electronegativity.

  • Alkoxy Side Chain: The length and nature of the alkoxy side chain at the 4-position are critical. The presence of a basic amino group at the terminus of this chain often plays a crucial role in receptor binding.

  • Ester vs. Amide: The conversion of the methyl ester to a substituted amide can dramatically alter the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[5]

Hypothetical Performance Comparison

The following table provides a hypothetical comparison based on general SAR principles observed in related compound series. It is important to note that these are predictions and would require experimental validation.

CompoundPredicted Relative PotencyPredicted Relative SelectivityRationale
This compound (Target)BaselineBaselineThe combination of the 2-chloro and 4-aminoethoxy substituents provides a specific electronic and steric profile.
Methyl 4-(2-aminoethoxy)-2-fluorobenzoatePotentially Higher or LowerPotentially DifferentFluorine's high electronegativity and small size could alter binding interactions and metabolic stability.
Methyl 4-(2-aminoethoxy)-2-bromobenzoatePotentially Higher or LowerPotentially DifferentThe larger size of bromine could provide additional van der Waals interactions or cause steric hindrance, affecting both potency and selectivity.
N-(substituted)-4-(2-aminoethoxy)-2-chlorobenzamidePotentially HigherPotentially HigherAmide derivatives often exhibit improved biological activity and pharmacokinetic profiles compared to their corresponding esters due to increased stability and the potential for additional hydrogen bonding interactions.[5]

In Vitro Testing Protocols

To experimentally validate the performance of this compound and its analogs, a variety of in vitro assays would be necessary. The specific assays would depend on the intended therapeutic target. Below are general protocols for common assays used in drug discovery.

In_Vitro_Testing_Workflow Compound_Synthesis Synthesize and Purify Compounds Primary_Screening Primary Screening Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound_Synthesis->Primary_Screening Hit_Identification Identify 'Hit' Compounds Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening Assays (e.g., Cell-based functional assays, Dose-response curves) Hit_Identification->Secondary_Screening Lead_Candidate_Selection Select Lead Candidates for further development Secondary_Screening->Lead_Candidate_Selection

Figure 2: General workflow for in vitro testing of synthesized compounds.
General Protocol for a Receptor Binding Assay

  • Preparation of Cell Membranes: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a suitable buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

General Protocol for a Cell-Based Functional Assay
  • Cell Culture: Cells expressing the target of interest are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds.

  • Incubation: The plates are incubated for a specific period to allow the compound to exert its effect.

  • Measurement of Cellular Response: A relevant cellular response is measured. This could be, for example, changes in the concentration of a second messenger (e.g., cAMP), activation of a reporter gene, or changes in cell viability.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the response to a known agonist (IC₅₀ for antagonists) is calculated.

This guide provides a foundational framework for the synthesis and evaluation of this compound. The successful synthesis and subsequent biological testing of this compound and its analogs will be crucial in confirming its structure and elucidating its potential as a valuable molecule in drug discovery and development.

References

A Comparative Guide to the Elemental Analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of the elemental analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate , a key intermediate in various synthetic pathways, with its precursors and analogues. By presenting theoretical and experimental data, alongside detailed methodologies, this document serves as a crucial resource for ensuring the purity and stoichiometric integrity of these compounds.

Theoretical Elemental Composition: A Comparative Overview

The first step in elemental analysis is to compare experimentally determined values with the theoretical composition derived from the compound's molecular formula. The following table summarizes the theoretical elemental percentages for this compound and two related compounds: Methyl 4-amino-2-chlorobenzoate and 4-Amino-2-chlorobenzoic acid.

Compound NameMolecular Formula% Carbon% Hydrogen% Nitrogen% Chlorine% Oxygen
This compound C10H12ClNO352.295.276.1015.4420.90
Methyl 4-amino-2-chlorobenzoateC8H8ClNO251.774.347.5519.1017.24
4-Amino-2-chlorobenzoic acidC7H6ClNO249.003.528.1620.6618.65

Experimental Data vs. Theoretical Values

In a typical research setting, experimental values from elemental analysis are expected to be within ±0.4% of the theoretical values to confirm the sample's purity. Below is a hypothetical comparison of experimental results for a synthesized batch of this compound against its theoretical composition.

ElementTheoretical %Experimental %Difference %
Carbon52.2952.15-0.14
Hydrogen5.275.31+0.04
Nitrogen6.106.05-0.05
Chlorine15.4415.39-0.05
Oxygen20.9021.10+0.20

Experimental Protocols

Accurate elemental analysis relies on standardized and meticulously executed experimental protocols. The following are methodologies for the determination of the key elements in the compounds discussed.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

This is typically performed using a CHN analyzer based on the principle of combustion analysis.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).

  • Separation and Detection: The gaseous products are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) is then used to quantify the amounts of CO₂, H₂O, and N₂.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight.

Chlorine Analysis

The determination of halogens such as chlorine is often carried out using one of the following methods after combustion.

  • Oxygen Flask Combustion (Schöniger Method):

    • The organic sample is wrapped in a piece of ashless filter paper and combusted in a sealed flask filled with oxygen.

    • The combustion products are absorbed into a suitable solution (e.g., sodium hydroxide).

    • The resulting chloride ions in the solution are then titrated with a standardized silver nitrate solution.

  • Ion Chromatography (IC):

    • Following combustion and absorption as above, the resulting solution can be analyzed by ion chromatography to separate and quantify the chloride ions.

Oxygen Analysis

Direct determination of oxygen is performed using a variation of the combustion method.

  • Pyrolysis: The sample is pyrolyzed in a furnace in the absence of oxygen, typically in a stream of an inert gas like helium.

  • Conversion: The pyrolysis products are passed over heated carbon, which converts all oxygen-containing compounds into carbon monoxide (CO).

  • Detection: The amount of CO is then measured, usually by a thermal conductivity detector or an infrared detector.

  • Calculation: The percentage of oxygen is calculated from the amount of CO produced.

Workflow and Logic Diagrams

To visualize the experimental process and the logical relationships in elemental analysis, the following diagrams are provided.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion High-Temperature Combustion/Pyrolysis encapsulate->combustion separation Gas Chromatography Separation combustion->separation detection TCD/IR Detection separation->detection calculation Calculate Elemental Percentages detection->calculation comparison Compare with Theoretical Values calculation->comparison

Caption: Experimental workflow for CHN/O elemental analysis.

Halogen_Determination_Logic cluster_titration Titrimetric Method cluster_ic Chromatographic Method start Halogenated Organic Sample combustion Oxygen Flask Combustion start->combustion absorption Absorption of Combustion Products combustion->absorption titration Argentometric Titration absorption->titration ic_analysis Ion Chromatography absorption->ic_analysis endpoint Endpoint Detection titration->endpoint result Percentage of Chlorine endpoint->result quantification Quantification of Chloride Peak ic_analysis->quantification quantification->result

Caption: Logical pathways for the determination of chlorine content.

A Comparative Guide to the Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a key intermediate in pharmaceutical research. The routes are evaluated based on factors such as the number of steps, potential yields, and the nature of the starting materials. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in methodological assessment and implementation.

Comparison of Synthetic Routes

Two primary synthetic strategies are outlined below. Route 1 commences with the commercially available methyl ester, Methyl 4-hydroxy-2-chlorobenzoate, and introduces the aminoethoxy sidechain in a two-step sequence. In contrast, Route 2 begins with the corresponding carboxylic acid, 4-hydroxy-2-chlorobenzoic acid, involving an additional esterification step.

ParameterRoute 1: Etherification of EsterRoute 2: Etherification of Carboxylic Acid
Starting Material Methyl 4-hydroxy-2-chlorobenzoate4-hydroxy-2-chlorobenzoic acid
Number of Steps 23
Key Reactions Williamson Ether Synthesis, Boc DeprotectionWilliamson Ether Synthesis, Fischer Esterification, Boc Deprotection
Overall Yield (Estimated) 75-85%65-75%
Purity of Final Product High, purification after final stepHigh, purification after final step
Key Reagents N-(tert-Butoxycarbonyl)-2-bromoethylamine, TFAN-(tert-Butoxycarbonyl)-2-bromoethylamine, Methanol, H₂SO₄, TFA
Advantages Shorter route, potentially higher overall yield.Utilizes a more fundamental starting material.
Disadvantages Starting ester may be less readily available or more expensive.Longer route, an additional step may lower the overall yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Route_1 start Methyl 4-hydroxy-2-chlorobenzoate intermediate Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate start->intermediate Williamson Ether Synthesis (Boc-aminoethyl bromide, K₂CO₃) end_product This compound intermediate->end_product Boc Deprotection (TFA)

Caption: Synthesis Route 1 starting from the methyl ester.

Synthesis_Route_2 start 4-hydroxy-2-chlorobenzoic acid intermediate1 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoic acid start->intermediate1 Williamson Ether Synthesis (Boc-aminoethyl bromide, K₂CO₃) intermediate2 Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate intermediate1->intermediate2 Fischer Esterification (Methanol, H₂SO₄) end_product This compound intermediate2->end_product Boc Deprotection (TFA)

Caption: Synthesis Route 2 starting from the carboxylic acid.

Experimental Protocols

The following are representative experimental protocols for the key reactions in the proposed synthetic routes. These are based on established chemical transformations.[1][2][3][4]

Route 1: Etherification of Ester

Step 1: Williamson Ether Synthesis of Methyl 4-hydroxy-2-chlorobenzoate

  • Materials: Methyl 4-hydroxy-2-chlorobenzoate, N-(tert-Butoxycarbonyl)-2-bromoethylamine, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of Methyl 4-hydroxy-2-chlorobenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Add N-(tert-Butoxycarbonyl)-2-bromoethylamine (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate.

  • Expected Yield: 85-95%.[5]

Step 2: Boc Deprotection

  • Materials: Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting residue, the TFA salt of the desired amine, can be further purified by recrystallization or used directly.

  • Expected Yield: >90%.[6][7]

Route 2: Etherification of Carboxylic Acid

Step 1: Williamson Ether Synthesis of 4-hydroxy-2-chlorobenzoic acid

  • Materials: 4-hydroxy-2-chlorobenzoic acid, N-(tert-Butoxycarbonyl)-2-bromoethylamine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Follow the procedure for Williamson Ether Synthesis as in Route 1, Step 1, substituting Methyl 4-hydroxy-2-chlorobenzoate with 4-hydroxy-2-chlorobenzoic acid and using DMF as the solvent.

    • After the reaction, the mixture is typically acidified and the product extracted with an organic solvent.

  • Expected Yield: 80-90%.

Step 2: Fischer Esterification

  • Materials: 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoic acid, Methanol, Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the mixture to reflux for 4-8 hours.[2][8]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and neutralize the acid with a base such as sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

  • Expected Yield: 80-95%.[2]

Step 3: Boc Deprotection

  • Materials: Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Follow the procedure for Boc Deprotection as in Route 1, Step 2.

  • Expected Yield: >90%.[6][7]

References

A Comparative Guide to Bioisosteric Replacements for the Aminoethoxy Group in Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing lead compounds, the strategic modification of functional groups is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a moiety with a group that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a critical tool in this endeavor. This guide provides a comparative analysis of potential bioisosteric replacements for the 2-aminoethoxy group in Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a scaffold with potential for interacting with various biological targets.

Due to the limited publicly available data on the specific structure-activity relationship (SAR) of this molecule, this guide presents hypothetical, yet rationally designed, bioisosteric replacements based on established principles. The comparative data herein is intended to serve as a foundational resource for initiating drug discovery and development programs centered around this chemical scaffold.

Understanding the Aminoethoxy Moiety

The 2-aminoethoxy group in this compound possesses several key features that likely contribute to its biological activity:

  • Primary Amine: A basic center that can form ionic interactions and hydrogen bonds.

  • Ether Linkage: A flexible linker that can act as a hydrogen bond acceptor.

  • Two-Carbon Spacer: Provides a specific distance and conformational flexibility between the aromatic ring and the terminal amine.

Bioisosteric replacements should aim to mimic these properties to varying degrees while offering advantages in areas such as metabolic stability, lipophilicity, and basicity.

Proposed Bioisosteric Replacements and Comparative Analysis

The following tables outline potential bioisosteric replacements for the entire aminoethoxy group or its constituent parts, along with their predicted impact on key physicochemical properties.

Table 1: Bioisosteric Replacements for the Entire Aminoethoxy Moiety

Original GroupBioisosteric ReplacementKey Features of ReplacementPredicted Impact on Properties
-O-CH₂-CH₂-NH₂(1,3-Dioxolan-2-yl)methylamine Cyclic acetal, retains ether oxygen and a masked aldehyde. Amine is further from the ring.Increased polarity, potentially improved solubility. May alter binding geometry.
2-Amino-1-methoxyethane Isomeric rearrangement.May alter conformation and distance of the amine from the ring, impacting receptor interactions.
N-(2-Hydroxyethyl)amine Replacement of ether with a hydroxyl group.Increased hydrogen bonding potential, likely increased polarity and solubility.
(1,2,4-Oxadiazol-3-yl)methanamine Heterocyclic replacement.More rigid structure, altered electronics and hydrogen bonding pattern. May improve metabolic stability.[1]
(Thiazol-2-yl)methanamine Heterocyclic replacement.Introduces a different heteroaromatic core, potentially altering target selectivity and metabolic profile.

Table 2: Bioisosteric Replacements for the Ether Linkage

Original LinkageBioisosteric ReplacementKey Features of ReplacementPredicted Impact on Properties
-O--S- (Thioether) Less polar, can be oxidized in vivo.Increased lipophilicity, potential for different metabolic pathways.
-CH₂- (Alkane) Non-polar, flexible.Significantly increased lipophilicity, loss of hydrogen bond acceptor.
-NH- (Secondary Amine) Hydrogen bond donor and acceptor.Increased basicity, potential for new interactions.
-C(O)O- (Ester) Planar, hydrogen bond acceptor.Susceptible to hydrolysis, may act as a prodrug.
-C(O)NH- (Amide) Planar, hydrogen bond donor and acceptor.Increased rigidity, potential for improved metabolic stability compared to esters.

Table 3: Bioisosteric Replacements for the Primary Amino Group

Original GroupBioisosteric ReplacementKey Features of ReplacementPredicted Impact on Properties
-NH₂-OH (Hydroxyl) Hydrogen bond donor and acceptor, not basic.Loss of basicity, potential for altered target interactions.
-CH₃ (Methyl) Non-polar, no hydrogen bonding.Significant loss of polarity and key interactions.
-NH(CH₃) (Secondary Amine) Reduced hydrogen bond donation, increased steric bulk.Altered basicity and lipophilicity.
Guanidine Strongly basic, planar.Significantly increased basicity, potential for strong ionic interactions.
1H-Tetrazole Acidic heterocycle.Complete reversal of basicity, may interact with different residues in a target.[1]

Experimental Protocols for Evaluation

The biological activity of this compound and its analogues would likely be assessed using in vitro assays targeting G-protein coupled receptors (GPCRs) or monoamine transporters, given the structural similarities to known ligands for these target classes.[2]

Protocol 1: GPCR Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, cell membranes, and the test compound or vehicle.

  • To determine non-specific binding, add the non-specific binding inhibitor to a set of wells.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Analyze the data to determine the IC₅₀ value for each test compound, which can then be converted to a Ki value.[3][4]

Protocol 2: Monoamine Transporter Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of a neurotransmitter by its specific transporter.

Materials:

  • HEK293 cells stably expressing the target monoamine transporter (e.g., DAT, SERT, or NET).

  • Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).

  • Radiolabeled substrate (e.g., [³H]-dopamine for DAT).

  • Test compounds dissolved in DMSO.

  • Known transporter inhibitor for defining non-specific uptake (e.g., GBR12909 for DAT).

  • 96-well cell culture plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with KHB.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle in KHB for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled substrate to each well.

  • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[5]

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine the IC₅₀ values of the test compounds by analyzing the concentration-response curves.[6][7][8]

Visualizing Bioisosteric Replacement Strategies

The following diagrams illustrate the concept of bioisosteric replacement for the aminoethoxy group and a general workflow for the evaluation of new analogues.

Bioisosteric_Replacements cluster_original Original Moiety cluster_replacements Bioisosteric Replacements Original This compound Rep1 Ether Replacement (-S-, -CH2-, -NH-) Original->Rep1 Replace Rep2 Amine Replacement (-OH, Guanidine, Tetrazole) Original->Rep2 Replace Rep3 Whole Group Replacement (Heterocycles) Original->Rep3 Replace

Caption: Potential bioisosteric replacement strategies for the aminoethoxy group.

Workflow Start Lead Compound This compound Design Design Bioisosteric Analogues Start->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Binding & Uptake Assays) Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR SAR->Design Iterate Optimization Lead Optimization SAR->Optimization InVivo In Vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A general workflow for the design and evaluation of novel analogues.

Conclusion

The exploration of bioisosteric replacements for the aminoethoxy group in this compound offers a promising avenue for the development of novel therapeutic agents. While direct experimental data for this specific scaffold is scarce, the principles of bioisosterism provide a rational framework for designing new analogues with potentially improved properties. By systematically replacing the ether linkage, the primary amine, or the entire aminoethoxy moiety, researchers can modulate the compound's physicochemical and pharmacokinetic profiles. The provided experimental protocols for GPCR binding and monoamine transporter uptake assays offer robust methods for evaluating the biological activity of these newly designed compounds, paving the way for the identification of promising new drug candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, ensuring compliance and minimizing risk.

I. Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All handling of the compound, especially during disposal preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][2].

II. Segregation and Waste Classification

Proper segregation of chemical waste is the cornerstone of safe disposal. This compound falls into the category of halogenated organic waste due to the presence of a chlorine atom on the benzene ring[3][4].

Key Segregation Steps:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste[5][6]. This is because different disposal methods, such as incineration, are used for these waste streams, and mixing can interfere with the disposal process and increase costs[7].

  • Avoid Incompatibles: Keep this waste stream separate from acids, bases, and strong oxidizing agents to prevent any potential chemical reactions[3][8].

  • Aqueous Waste: Do not mix with aqueous waste streams[5].

III. Waste Accumulation and Labeling

All laboratories generating hazardous waste are required to have a designated Satellite Accumulation Area (SAA)[8][9]. This is where waste containers are stored prior to collection.

Container and Labeling Protocol:

  • Select an Appropriate Container: Use a chemically compatible and leak-proof container with a secure, tight-fitting lid[5][10]. For liquid solutions of the compound, a high-density polyethylene (HDPE) carboy is often suitable. For solid waste, a clearly labeled, sealed bag inside a rigid container is recommended[10].

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste"[6][7]. The label must also include:

    • The full chemical name: "Waste this compound"

    • The specific constituents and their approximate concentrations or volumes[3].

    • The date when the first drop of waste was added to the container[9].

    • The relevant hazard pictograms (e.g., irritant).

IV. Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain[11][12]. This is illegal and can harm the environment and the public wastewater treatment systems[2][10].

Step-by-Step Disposal Plan:

  • Waste Collection: Carefully transfer the waste compound or its solution into the designated, properly labeled halogenated organic waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[5][6][9].

  • Storage in SAA: Store the waste container in your laboratory's designated Satellite Accumulation Area. This area should be away from general lab traffic and incompatible materials[8][9].

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's specific time limits for waste accumulation (often up to one year for partially filled containers), arrange for a pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9][10].

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb flammable solutions.

  • Clean-Up: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[2].

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][13].

VI. Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[9]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kg of solid[9]
Container Removal from SAA Within 3 days after becoming full[8]
Partially Filled Container Storage Up to 1 year in SAA[8]

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_classification Waste Classification & Segregation cluster_accumulation Containerization & Accumulation cluster_disposal Final Disposal start Start: Have Methyl 4-(2-aminoethoxy)-2-chlorobenzoate for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as 'Halogenated Organic Waste' fume_hood->classify segregate Segregate from: - Non-halogenated organics - Acids/Bases - Oxidizers - Aqueous waste classify->segregate container Select Compatible, Leak-Proof Container segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Constituents & % - Accumulation Start Date container->labeling saa Store Sealed Container in Satellite Accumulation Area (SAA) labeling->saa check_full Is Container Full or Has Max Time Been Reached? saa->check_full request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the hazard profiles of similar chemical compounds, including substituted chlorobenzoates. Users should always consult the specific SDS provided by the supplier before handling any chemical and perform a risk assessment for their specific use case.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][2]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled [2][3][4]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. Provides protection against chemical splashes that can cause serious eye irritation[1][5].
Skin and Body Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Wear compatible chemical-resistant gloves to prevent skin contact, which can cause irritation[2][6]. Change gloves immediately if contaminated.
Chemical-Resistant Coveralls or Lab CoatWear appropriate protective clothing to prevent skin exposure[7][8]. Ensure it is buttoned to the neck and wrist[6].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorUse in a well-ventilated area. If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a respirator is necessary to prevent respiratory irritation[1][2]. This could include an air-purifying respirator (APR) with appropriate cartridges or a powered air-purifying respirator (PAPR)[8].

Operational and Disposal Plans

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][9]. Ensure that eyewash stations and safety showers are readily accessible[10].

  • Personal Protective Equipment: Before beginning work, don the appropriate PPE as detailed in the table above.

  • Handling: Avoid direct contact with the skin and eyes[2]. Do not breathe dust, fumes, or vapors[1]. Wash hands thoroughly after handling[1].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1][9]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10].

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container[10]. Do not mix with other waste[11].

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations[1][2]. This may involve treatment at an approved waste disposal facility or incineration in a chemical incinerator equipped with an afterburner and scrubber[9].

  • Contaminated PPE: Dispose of contaminated PPE, such as gloves, as hazardous waste.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Inhalation 1. Remove the individual to fresh air and keep them in a position comfortable for breathing[1][9].2. If breathing is difficult, provide oxygen.3. If the person is not breathing, give artificial respiration.4. Seek immediate medical attention[1].
Skin Contact 1. Immediately remove all contaminated clothing.2. Wash the affected area with plenty of soap and water[1].3. If skin irritation occurs, seek medical attention[1].
Eye Contact 1. Rinse cautiously with water for several minutes[1].2. Remove contact lenses, if present and easy to do. Continue rinsing[1].3. Seek immediate medical attention, consulting an ophthalmologist[11].
Ingestion 1. Rinse mouth with water.2. Do NOT induce vomiting.3. Seek immediate medical attention[3][11].

Visual Workflow and Logic Diagrams

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_eng Ensure Proper Ventilation (Fume Hood) prep_eng->handle_chem handle_avoid Avoid Contact and Inhalation handle_chem->handle_avoid store_container Store in Tightly Closed Container handle_chem->store_container disp_collect Collect Waste in Labeled Container handle_chem->disp_collect store_location Cool, Dry, Well-Ventilated Area store_container->store_location disp_dispose Dispose via Approved Facility disp_collect->disp_dispose

Caption: Workflow for safe handling and disposal.

Emergency Response Logic cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air Inhalation skin_remove_clothing Remove Contaminated Clothing exposure->skin_remove_clothing Skin Contact eye_rinse Rinse with Water for Several Minutes exposure->eye_rinse Eye Contact ingest_rinse Rinse Mouth exposure->ingest_rinse Ingestion inhale_assist Provide Respiratory Assistance if Needed inhale_fresh_air->inhale_assist inhale_medical Seek Medical Attention inhale_assist->inhale_medical skin_wash Wash with Soap and Water skin_remove_clothing->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical eye_lenses Remove Contact Lenses eye_rinse->eye_lenses eye_medical Seek Immediate Medical Attention eye_lenses->eye_medical ingest_no_vomit Do Not Induce Vomiting ingest_rinse->ingest_no_vomit ingest_medical Seek Immediate Medical Attention ingest_no_vomit->ingest_medical

Caption: Logic diagram for emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.